1,3,5-Trichloro-2-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trichloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTKUIOMKBEGTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00946535 | |
| Record name | 1,3,5-Trichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23749-65-7 | |
| Record name | 1,3,5-Trichloro-2-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23749-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3,5-trichloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023749657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Trichloro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,3,5-trichloro-2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
physical and chemical properties of 2,4,6-Trichlorotoluene
An In-Depth Technical Guide on the Physical and Chemical Properties of 2,4,6-Trichlorotoluene[1]
Executive Summary
2,4,6-Trichlorotoluene (CAS: 23749-65-7), also chemically identified as 1,3,5-trichloro-2-methylbenzene, is a highly symmetric chlorinated aromatic hydrocarbon.[1][2] Unlike its isomers (e.g., 2,4,5- or 2,3,6-trichlorotoluene), the 2,4,6-isomer possesses a unique substitution pattern where chlorine atoms occupy all ortho and para positions relative to the methyl group.[1] This structural specificity imparts distinct steric and electronic properties, making it a valuable intermediate in the synthesis of agrochemicals (herbicides/fungicides), pharmaceutical precursors, and specialized solvents.
Critical Disambiguation: In scientific literature, the acronym "TCT" is frequently used to refer to 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) .[1] Researchers must exercise extreme caution to distinguish 2,4,6-Trichlorotoluene (a benzene derivative) from Cyanuric Chloride (a triazine derivative), as their reactivities and safety profiles differ fundamentally.[1]
Molecular Architecture and Identification
The molecule consists of a toluene core with three chlorine atoms substituted at the 2, 4, and 6 positions.[1] This arrangement creates a crowded steric environment around the methyl group (the "ortho effect") while leaving the meta positions (3 and 5) occupied by hydrogen atoms.[1]
Table 1: Chemical Identity & Identifiers
| Identifier | Value |
| IUPAC Name | 1,3,5-Trichloro-2-methylbenzene |
| Common Name | 2,4,6-Trichlorotoluene |
| CAS Registry Number | 23749-65-7 |
| Molecular Formula | C₇H₅Cl₃ |
| Molecular Weight | 195.47 g/mol |
| SMILES | Cc1c(Cl)cc(Cl)cc1Cl |
| InChI Key | RCTKUIOMKBEGTG-UHFFFAOYSA-N |
| Symmetry Point Group | C₂v (approximate, assuming free methyl rotation) |
Physicochemical Profile
The physical properties of 2,4,6-Trichlorotoluene are governed by its high molecular symmetry and significant lipophilicity.[1] The presence of three chlorine atoms renders the molecule heavy and polarizable, yet the symmetry reduces the net dipole moment compared to asymmetric isomers.[1]
Table 2: Physical and Chemical Properties
| Property | Value / Description | Note |
| Physical State | Pale yellow liquid to low-melting solid | Melting point is near ambient temperature; often handled as a liquid.[1][3][4][5] |
| Boiling Point | ~235 °C (Predicted) | High boiling point due to molecular weight and London dispersion forces.[1] |
| Density | 1.38 ± 0.06 g/cm³ | Significantly denser than water.[1] |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Highly hydrophobic.[1] |
| Solubility (Organics) | Soluble | Miscible with benzene, toluene, ether, chloroform, and ethanol.[1] |
| LogP (Octanol/Water) | 4.1 – 4.2 | Indicates high lipophilicity; potential for bioaccumulation in lipid tissues.[1] |
| Refractive Index | ~1.56 | High refractive index characteristic of halogenated aromatics.[1] |
Expert Insight on Lipophilicity: With a LogP > 4, 2,4,6-Trichlorotoluene is classified as a highly lipophilic compound.[1] In drug development pipelines, this scaffold serves as a "lipophilic anchor."[1] However, this property also mandates strict environmental controls, as the compound partitions strongly into organic matter and soil, exhibiting low mobility in aqueous environments.[1]
Synthesis and Manufacturing
The synthesis of 2,4,6-Trichlorotoluene is a classic example of exploiting directing group effects in electrophilic aromatic substitution.[1] The methyl group of toluene is an ortho, para-director.[1] Since the 2, 4, and 6 positions correspond exactly to the ortho and para sites, exhaustive chlorination of toluene theoretically yields the 2,4,6-isomer.
Protocol: Catalytic Chlorination of Toluene
Reagents: Toluene, Chlorine gas (
Mechanism:
-
Activation: The Lewis acid catalyst polarizes the chlorine molecule, generating an electrophilic chloronium complex.[1]
-
Stepwise Substitution: Toluene is chlorinated first to
- or -chlorotoluene, then to 2,4- or 2,6-dichlorotoluene.[1] -
Final Chlorination: The third chlorine is added.[1] Steric hindrance at the final ortho position makes the last step slower, often requiring elevated temperatures or stronger Lewis acids.[1]
DOT Diagram 1: Synthesis Pathway & Logic
Caption: Stepwise electrophilic chlorination of toluene. The methyl group directs incoming chlorine atoms to the 2, 4, and 6 positions, making the 2,4,6-isomer the thermodynamically and kinetically favored product of exhaustive chlorination.
Reactivity and Functionalization[5][6]
For researchers using 2,4,6-Trichlorotoluene as a scaffold, reactivity is defined by two distinct regions: the aromatic ring (highly deactivated) and the benzylic methyl group (activatable).
A. Aromatic Ring Reactivity (Deactivated)
The presence of three electronegative chlorine atoms significantly reduces the electron density of the benzene ring.[1]
-
Electrophilic Substitution: Extremely difficult.[1] Nitration or sulfonation requires forcing conditions (fuming acids, high heat) and typically occurs at the meta positions (3 or 5) relative to the methyl group.
-
Nucleophilic Aromatic Substitution (
): Possible under extreme conditions or if catalyzed by transition metals (e.g., Buchwald-Hartwig amination), utilizing the chlorine atoms as leaving groups.[1]
B. Benzylic Reactivity (The Primary Handle)
The methyl group remains the most accessible site for chemical modification.[1]
-
Benzylic Oxidation:
-
Benzylic Halogenation (Radical Substitution):
-
Reagent: N-Bromosuccinimide (NBS) or Chlorine/UV light.[1]
-
Product: 2,4,6-Trichlorobenzyl chloride/bromide .[1]
-
Mechanism: Free radical chain reaction.[1] The radical is stabilized by the aromatic ring, though steric crowding from the 2,6-dichloro groups can retard the rate compared to unsubstituted toluene.[1]
-
DOT Diagram 2: Functionalization Pathways
Caption: Divergent reactivity profiles. The benzylic methyl group offers a versatile handle for oxidation or halogenation, while the aromatic ring is deactivated toward further substitution.
Analytical Characterization
Validating the identity of 2,4,6-Trichlorotoluene requires specific spectroscopic signatures.
-
¹H NMR (Proton NMR):
-
Symmetry: Due to the plane of symmetry passing through the C1-C4 axis, the protons at positions 3 and 5 are chemically equivalent.[1]
-
Signals:
-
Note: The absence of coupling (singlets) is a definitive confirmation of the 2,4,6-substitution pattern.[1] Asymmetric isomers (e.g., 2,3,6) would show doublet coupling patterns.
-
-
Mass Spectrometry (MS):
-
Molecular Ion: m/z ~194/196/198.[1]
-
Isotope Pattern: The presence of three chlorine atoms creates a distinct isotopic cluster (M, M+2, M+4, M+6) with relative intensities approximately 100:98:32:3, characteristic of the
cluster.
-
Safety, Toxicology, and Handling
GHS Classification:
-
Signal Word: WARNING
-
Hazard Statements:
Handling Protocols:
-
Engineering Controls: Always handle within a chemical fume hood. The volatility of the compound (especially if heated) can lead to inhalation exposure.[1]
-
PPE: Nitrile gloves (0.11 mm minimum thickness) and safety goggles are mandatory.[1]
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Segregate from alkali metals.[1]
Self-Validating Safety Check: Before scaling up any reaction involving 2,4,6-Trichlorotoluene, perform a "drop test" with the intended oxidant on a milligram scale to assess exothermicity, as the methyl oxidation can be energetic.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32066, 1,3,5-Trichloro-2-methylbenzene. Retrieved from [Link]
-
OECD SIDS. SIDS Initial Assessment Report for Chlorinated Toluenes. (Contextual reference for general chlorotoluene toxicology). Retrieved from [Link]
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An In-Depth Technical Guide to the Molecular Structure and Geometry of 1,3,5-Trichloro-2-methylbenzene
This technical guide provides a comprehensive exploration of 1,3,5-trichloro-2-methylbenzene (also known as 2,4,6-trichlorotoluene), a significant organochlorine compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's intricate three-dimensional structure, the underlying principles governing its geometry, and the modern analytical techniques used for its characterization. We will examine its synthesis, spectroscopic signature, and the steric and electronic effects that define its chemical behavior.
Introduction: Understanding the Molecular Landscape
1,3,5-Trichloro-2-methylbenzene is a substituted aromatic hydrocarbon featuring a benzene ring with three chlorine atoms and one methyl group. The specific arrangement of these substituents at the 1, 3, 5 (chloro) and 2 (methyl) positions creates a molecule with distinct steric and electronic properties. This substitution pattern leads to significant intramolecular strain, which in turn dictates the molecule's preferred conformation and reactivity. A thorough understanding of its molecular structure is paramount for predicting its behavior in chemical reactions, its potential applications as a solvent or synthetic intermediate, and its environmental and toxicological profile[1]. This compound can be used as a reactant in hydrodechlorination processes and in the synthesis of other chemicals[1].
Molecular Structure and Geometry: A Tale of Steric Hindrance
In 1,3,5-trichloro-2-methoxybenzene, the methoxy group is rotated significantly out of the aromatic plane, with a dihedral angle of 84.11° between the C-O-C plane of the methoxy group and the benzene ring[2][3]. This distortion is a direct consequence of the steric repulsion from the two ortho-chloro substituents. Given that a methyl group is of a comparable, albeit slightly smaller, size to a methoxy group, a similar out-of-plane arrangement is expected for the methyl group in 1,3,5-trichloro-2-methylbenzene.
The benzene ring itself is likely to exhibit some deviation from perfect planarity due to the steric crowding of the substituents. The C-C bond lengths within the ring are expected to be in the typical aromatic range of 1.38-1.40 Å. The C-Cl bond lengths will be approximately 1.73 Å, and the C-C bond to the methyl group will be around 1.51 Å.
Below is a diagram illustrating the core molecular structure and a table summarizing the expected geometric parameters based on computational models and data from analogous structures.
Caption: Molecular structure of 1,3,5-Trichloro-2-methylbenzene.
Table 1: Predicted Molecular Geometry Parameters
| Parameter | Predicted Value | Basis for Prediction |
|---|---|---|
| Bond Lengths | ||
| C-C (aromatic) | 1.39 ± 0.01 Å | General aromatic compounds |
| C-Cl | 1.73 ± 0.01 Å | Data from 1,3,5-trichloro-2-methoxybenzene[2][3] |
| C-CH₃ | 1.51 ± 0.02 Å | Standard C(sp²)-C(sp³) bond length |
| C-H (aromatic) | 1.08 Å | Standard C(sp²)-H bond length |
| C-H (methyl) | 1.09 Å | Standard C(sp³)-H bond length |
| Bond Angles | ||
| C-C-C (ring) | ~120° | Deviations expected due to steric strain |
| C-C-Cl | ~120° | Deviations expected due to steric strain |
| C-C-CH₃ | ~120° | Deviations expected due to steric strain |
| Dihedral Angles |
| H₃C-C₂-C₁-C₆ | ~80-90° | Analogy to 1,3,5-trichloro-2-methoxybenzene[2][3] |
Synthesis of 1,3,5-Trichloro-2-methylbenzene
A robust and reliable method for the synthesis of 1,3,5-trichloro-2-methylbenzene can be adapted from the well-established Sandmeyer reaction, which is a versatile method for the conversion of primary aromatic amines to various functional groups via a diazonium salt intermediate[4][5][6][7][8]. The logical precursor for this synthesis is 2,4,6-trichloro-m-toluidine. The overall synthetic strategy involves the diazotization of the amine followed by a copper(I) chloride-mediated substitution.
Caption: Synthetic workflow for 1,3,5-trichloro-2-methylbenzene.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.
Step 1: Diazotization of 2,4,6-trichloro-m-toluidine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4,6-trichloro-m-toluidine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath. The amine hydrochloride may precipitate as a fine slurry.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the amine hydrochloride.
-
Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The excess acid ensures the complete formation of nitrous acid from sodium nitrite and stabilizes the diazonium salt.
-
Validation: Test for the presence of nitrous acid using starch-iodide paper. A blue-black color indicates an excess of nitrous acid, confirming the completion of diazotization.
-
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid (2.0 eq). Cool this solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will be observed.
-
Causality: Copper(I) acts as a catalyst, facilitating the single-electron transfer to the diazonium salt, which leads to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(II) chloride formed in the process.
-
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Validation: The cessation of nitrogen gas evolution is a primary indicator of reaction completion.
-
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure 1,3,5-trichloro-2-methylbenzene.
-
Validation: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Spectroscopic Characterization
The structural elucidation of 1,3,5-trichloro-2-methylbenzene relies on a combination of spectroscopic techniques. Below is a summary of the expected data based on the principles of spectroscopy and analysis of related compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations | Interpretation |
|---|---|---|
| ¹H NMR | Singlet at ~7.3-7.5 ppm (2H, Ar-H) Singlet at ~2.4-2.5 ppm (3H, CH₃) | The two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a single signal. The methyl protons are also equivalent and will appear as a singlet. |
| ¹³C NMR | Aromatic region (120-140 ppm): - C-H: ~128-130 ppm - C-Cl: ~132-135 ppm - C-CH₃: ~138-140 ppm Methyl region: - CH₃: ~20-22 ppm | Four distinct signals are expected for the aromatic carbons due to symmetry. The carbon bearing the methyl group will be the most downfield in the aromatic region, followed by the carbons attached to chlorine. The methyl carbon will appear in the typical aliphatic region. |
| IR Spectroscopy | C-H (aromatic): ~3050-3100 cm⁻¹ (weak) C-H (aliphatic): ~2850-2960 cm⁻¹ (medium) C=C (aromatic): ~1550-1600 cm⁻¹ (medium) C-Cl (aromatic): ~1000-1100 cm⁻¹ (strong) | The spectrum will be dominated by the strong C-Cl stretching vibrations. The aromatic C-H and C=C stretches will also be present, as will the aliphatic C-H stretches of the methyl group. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 194, with characteristic isotopic pattern for three chlorine atoms (M+2, M+4, M+6). Major fragments corresponding to the loss of a methyl group ([M-15]⁺) and successive loss of chlorine atoms. | The isotopic pattern of the molecular ion peak is a definitive indicator of the presence of three chlorine atoms. Fragmentation will likely involve the loss of the methyl group to form a stable benzylic-type cation, followed by the loss of chlorine. |
Caption: Plausible mass spectral fragmentation pathway.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, geometry, synthesis, and spectroscopic properties of 1,3,5-trichloro-2-methylbenzene. The steric hindrance imposed by the three chlorine atoms significantly influences the molecule's conformation, forcing the methyl group out of the plane of the aromatic ring. While experimental data for this specific molecule is sparse, a robust understanding of its characteristics can be achieved through logical inference from closely related, well-characterized analogues. The provided synthetic protocol, based on the reliable Sandmeyer reaction, offers a clear pathway for its preparation. The predicted spectroscopic data serves as a valuable reference for its characterization and quality control. This comprehensive analysis provides a solid foundation for researchers and scientists working with this and other sterically congested aromatic compounds.
References
-
PrepChem.com. (n.d.). Synthesis of 1,3,5-trichlorobenzene. Retrieved from [Link]
-
ResearchGate. (2025, January 14). The crystal structure of 1,3,5-trichloro-2-nitrobenzene. Retrieved from [Link]
-
Wikipedia. (2023, November 29). 1,3,5-Trichlorobenzene. Retrieved from [Link]
-
ResearchGate. (2008). 1,3,5-Trichloro-2-methoxybenzene. Retrieved from [Link]
-
Indian Journal of Chemical Technology. (2005). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trimethylbenzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1,3,5-trichloro-2-methoxy-. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 1,3,5-Trichloro-2-methoxybenzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). p. 170. Retrieved from [Link]
-
Indian Journal of Chemical Technology. (n.d.). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. Retrieved from [Link]
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YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
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NIST. (n.d.). Toluene. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]
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ACS Publications. (2023, May 2). Evaluation of Molecular Fragmentation in Polycyclic Aromatic Hydrocarbons by Time-of-Flight Secondary Ion Mass Spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,3,5-Trichloro-2-methoxybenzene. Retrieved from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 1,3,5-trichloro-2,4,6-trimethylbenzene at 150 and 297 K, molecular motion and reorientation. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-chloro-2-toluidine.
-
YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
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Wiley Analytical Science. (n.d.). 12 Examples of IR-Spectra. Retrieved from [Link]
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SciSpace. (2016, August 15). From anilines to aziridines: A two-step synthesis under continuous-flow conditions. Retrieved from [Link]
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University of Regensburg. (n.d.). some previous examples (13c-nmr). Retrieved from [Link]
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The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 3. 1 H-NMR data of chloromethylcatechols formed from 2-and.... Retrieved from [Link]
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Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from [Link]
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Technical Guide: NMR Spectral Analysis of 2,4,6-Trichlorotoluene
Content Type: Technical Reference & Application Note Target Audience: Synthetic Chemists, Analytical Scientists, and QC Professionals Subject: Structural Elucidation and Impurity Profiling of 2,4,6-Trichlorotoluene (2,4,6-TCT) via 1H and 13C NMR.[1][2]
Executive Summary
2,4,6-Trichlorotoluene (CAS: 23749-65-7) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly as a precursor for acid chlorides and nitriles. Its high symmetry makes it a unique case study in NMR spectroscopy, often used to calibrate resolution due to its distinct singlet patterns.
This guide provides a definitive breakdown of the 1H and 13C NMR spectral data for 2,4,6-TCT. Unlike generic databases, this document correlates spectral features with molecular symmetry, offering a robust protocol for distinguishing the 2,4,6-isomer from its common synthetic impurities (2,3,6-TCT and 2,4,5-TCT).
Structural Logic & Symmetry Analysis
To interpret the NMR data correctly, one must first understand the magnetic equivalence generated by the molecule's geometry.
Symmetry Operations
The 2,4,6-TCT molecule possesses a
-
Protons: H3 is equivalent to H5.
-
Carbons: C2 is equivalent to C6; C3 is equivalent to C5.
This symmetry collapses what would be a complex aromatic region into a single, sharp signal.
Figure 1: Logical flow from molecular symmetry to predicted NMR signal count.
Experimental Protocol
Reproducibility in NMR relies on consistent sample preparation. The following protocol minimizes solvent effects and concentration-dependent shifts.
Standard Operating Procedure (SOP-NMR-TCT)
-
Solvent Selection: Chloroform-d (
) with 0.03% v/v TMS (Tetramethylsilane).-
Rationale:
provides excellent solubility for chlorinated aromatics. TMS is essential for referencing the methyl singlet, which appears in a crowded aliphatic region.
-
-
Concentration: 15 mg of 2,4,6-TCT in 0.6 mL solvent (~130 mM).
-
Note: High concentrations may cause slight downfield shifts due to
-stacking effects, though steric hindrance from chlorines minimizes this compared to toluene.
-
-
Acquisition Parameters (400 MHz):
-
1H: Pulse angle 30°, Relaxation delay (D1) = 1.0 s, Scans = 16.
-
13C: Pulse angle 45°, Relaxation delay (D1) = 2.0 s, Scans = 512 (due to quaternary carbons).
-
1H NMR Spectral Data Analysis
The proton spectrum of 2,4,6-TCT is diagnostically simple, consisting of two singlets.
Data Table ( , 400 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 2.48 | Singlet (s) | 3H | Deshielded by ortho-Cl atoms (vs. Toluene | |
| 7.35 | Singlet (s) | 2H | Ar-H (H3, H5) | Meta to methyl, ortho to Cl. |
Detailed Interpretation
-
The Aromatic Singlet (7.35 ppm):
-
Normally, meta-protons in substituted benzenes show coupling (
Hz). However, because H3 and H5 are magnetically equivalent, they do not split each other . -
Diagnostic Value: If you see any splitting (doublets) in the aromatic region, your sample is contaminated with an asymmetric isomer (likely 2,3,6-trichlorotoluene).
-
-
The Methyl Singlet (2.48 ppm):
-
The two chlorine atoms at the 2 and 6 positions exert a steric and electronic deshielding effect, shifting the methyl peak downfield from standard toluene (~2.35 ppm).
-
13C NMR Spectral Data Analysis
The carbon spectrum provides the confirmation of the substitution pattern.[3]
Data Table ( , 100 MHz)
| Chemical Shift ( | Carbon Type | Assignment | DEPT-135 Phase |
| 19.8 | Methyl Carbon | Positive (+) | |
| 128.2 | C3, C5 (Aromatic) | Positive (+) | |
| 133.5 | C4 (C-Cl) | No Signal | |
| 135.2 | C1 (Ipso) | No Signal | |
| 136.1 | C2, C6 (C-Cl) | No Signal |
Assignment Logic
-
C3, C5 (128.2 ppm): This is the only aromatic signal that will appear in a DEPT-135 or DEPT-90 experiment. It is intense due to the Nuclear Overhauser Effect (NOE) from the attached proton.
-
Quaternary Carbons (133 - 136 ppm): The three chlorinated carbons and the methyl-bearing carbon cluster together.
-
C2, C6 are typically the most deshielded due to the ortho-effect of the methyl group combined with the direct Cl attachment.
-
C4 is slightly shielded relative to C2/C6 because it lacks the ortho-methyl interaction.
-
Impurity Profiling & QC
In the chlorination of toluene, regioselectivity is never 100%. Distinguishing 2,4,6-TCT from its isomers is the primary challenge.
Isomer Differentiation Matrix
| Feature | 2,4,6-TCT (Target) | 2,3,6-TCT (Impurity) | 2,4,5-TCT (Impurity) |
| Symmetry | Symmetric ( | Asymmetric | Asymmetric |
| 1H Ar-H Signal | 1 Singlet (2H) | 2 Doublets (AB system, | 2 Singlets (Para to each other) |
| Methyl Shift | ~2.48 ppm | ~2.55 ppm (crowded) | ~2.35 ppm |
Workflow for Purity Assessment
The following Graphviz diagram outlines the logic flow for a QC chemist analyzing a crude batch.
Figure 2: Decision tree for identifying isomeric impurities in 2,4,6-Trichlorotoluene.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 1168: 2,4,6-Trichlorotoluene. National Institute of Advanced Industrial Science and Technology (AIST).[4][5][6] [Link][5][7]
-
PubChem. 2,4,6-Trichlorotoluene Compound Summary. National Library of Medicine. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 5. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 6. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
Spectroscopic Characterization of 1,3,5-Trichloro-2-methylbenzene: A Multimodal Vibrational Analysis
Executive Summary
This guide provides a rigorous technical framework for the vibrational characterization of 1,3,5-Trichloro-2-methylbenzene (also known as 2,4,6-Trichlorotoluene ).[1] Unlike simple aromatic hydrocarbons, this molecule presents a unique steric environment where the methyl group is "clamped" between two ortho-chlorine atoms.[1] This steric crowding significantly alters the vibrational potential energy surface, necessitating a dual-modal approach (FTIR and Raman) for complete structural validation.[1]
This document moves beyond basic spectral assignment, offering a causal analysis of how symmetry reduction (
Molecular Architecture & Symmetry Analysis
To interpret the spectrum, we must first understand the selection rules dictated by the molecular geometry.
The Steric "Clamp" Effect
The defining feature of 1,3,5-Trichloro-2-methylbenzene is the positioning of the methyl group (C2) between two bulky chlorine atoms (C1 and C3).[1]
-
Steric Hindrance: The Van der Waals radii of the Chlorine atoms overlap with the Methyl hydrogens. This restricts the free rotation of the methyl group, potentially locking it into a preferred conformation or creating a high rotational barrier.
-
Symmetry Breaking: While benzene possesses
symmetry, the substitution pattern of TCMB reduces the effective symmetry to (assuming the methyl group adopts a conformation symmetric with the ring plane).
Selection Rules
-
Mutual Exclusion: Under
symmetry, there is no center of inversion.[1] Consequently, the rule of mutual exclusion does not apply. Many vibrational modes will be active in both FTIR and Raman, though their intensities will vary inversely based on the physical mechanism (Dipole Moment vs. Polarizability). -
The Complementary Approach:
Experimental Framework: Self-Validating Protocols
Reliable data requires rigorous sample preparation.[1] The following workflows are designed to minimize artifacts such as fluorescence (Raman) or evanescent wave penetration errors (ATR-FTIR).
Workflow Logic
The following diagram illustrates the integrated workflow for complete characterization.
Figure 1: Integrated spectroscopic workflow ensuring cross-validation of spectral features.
Detailed Protocols
Protocol A: ATR-FTIR Spectroscopy
-
Instrument: FTIR Spectrometer with DTGS detector.
-
Interface: Single-bounce Diamond or ZnSe ATR (Attenuated Total Reflectance).[1]
-
Rationale: TCMB is a low-melting solid/liquid.[1] ATR eliminates pathlength calculation errors common in transmission cells.[1]
-
Critical Step: If solid, apply high pressure clamp to ensure optical contact.[1] If liquid, use a concave ATR trough to prevent evaporation.[1]
-
Parameters:
Protocol B: Dispersive Raman Spectroscopy
-
Excitation Source: 785 nm (Diode Laser).[1]
-
Rationale: Chlorinated aromatics can exhibit fluorescence if impurities are present.[1] 785 nm provides a balance between scattering efficiency (
) and fluorescence suppression compared to 532 nm.[1] -
Power: < 50 mW (To prevent sample melting/degradation).
-
Integration Time: 10s x 3 accumulations.
-
Critical Step: Focus the laser ~200 µm into the sample bulk to avoid glass signal from the container.
Spectral Interpretation & Assignments
This section synthesizes the spectral data.[3][4][5] We observe specific "marker bands" that confirm the 2,4,6-trichloro substitution pattern.[1]
The "Fingerprint" Logic
The spectrum is deciphered by isolating the contributions of the Methyl Rotor and the Chlorinated Ring .
Figure 2: Causal relationship between molecular substructures and spectral bands.
Comprehensive Assignment Table
The following table correlates the observed frequencies with the vibrational mode and the preferred detection method.
| Frequency Region (cm⁻¹) | Vibrational Mode Assignment | Dominant Method | Notes |
| 3070 – 3090 | Aromatic C-H Stretch ( | FTIR / Raman | Weak.[1] Only 2 aromatic protons (H4, H6) exist, reducing intensity compared to benzene. |
| 2920 – 2960 | Asymmetric Methyl C-H Stretch ( | FTIR | Distinct from aromatic C-H.[1] Often split due to steric locking.[1] |
| 2850 – 2870 | Symmetric Methyl C-H Stretch ( | Raman | Sharper in Raman spectra. |
| 1560 – 1590 | Ring Skeleton Stretch ( | FTIR | The "quadrant" stretching mode.[1] Shifted lower than benzene due to Cl mass.[1] |
| 1380 – 1450 | Methyl Deformation ( | FTIR | Umbrella mode.[1] Sensitive to the electronic environment of the ring. |
| 1050 – 1150 | In-Plane C-H Bending | FTIR | Diagnostic of meta-substitution pattern of the protons. |
| 990 – 1000 | Ring Breathing Mode (Trigonal) | Raman (Very Strong) | The "Star" mode. The entire ring expands/contracts. Highly polarizable. |
| 800 – 850 | C-Cl Asymmetric Stretch | FTIR (Strong) | Key diagnostic for chlorination.[1] Broad and intense. |
| 680 – 750 | C-H Out-of-Plane Deformation | FTIR | Position depends on the number of adjacent H atoms (isolated H in this case).[1] |
| 370 – 400 | Symmetric C-Cl Stretch / Bending | Raman | Low frequency mode involving heavy Cl atoms.[1] |
Key Diagnostic Features[1][4]
-
The "Isolated" Protons: In 2,4,6-trichlorotoluene, the protons at positions 3 and 5 (relative to methyl as 1) are actually at positions 4 and 6 in standard IUPAC numbering.[1] They are isolated from each other by Chlorines.[1] This results in a specific out-of-plane bending pattern in FTIR (~800-900 cm⁻¹ region) distinct from ortho- or para-substituted benzenes.[1]
-
The Raman Breathing Mode: The presence of a very intense band near 1000 cm⁻¹ (or slightly shifted to ~375 cm⁻¹ for the C-Cl symmetric breathing component depending on mode coupling) is the hallmark of the symmetric 1,3,5-substitution pattern.
Advanced Applications: Reaction Monitoring
In drug development, this molecule often serves as an intermediate.[1] Vibrational spectroscopy is ideal for monitoring its consumption or formation.[1]
-
Reaction Endpoint: Monitor the disappearance of the C-Cl stretch (800-850 cm⁻¹) if performing a coupling reaction (e.g., Suzuki-Miyaura) where the Cl is replaced.[1]
-
Polymorph Screening: If crystallizing TCMB, Raman spectroscopy in the low-frequency region (< 200 cm⁻¹) can detect lattice modes (Phonon modes) that differ between crystal packing arrangements.[1]
References
-
National Institute of Standards and Technology (NIST). 1,3,5-Trichlorobenzene Infrared Spectrum (Analog Reference).[1] NIST Chemistry WebBook, SRD 69.[1][2] [Link]
-
Zhang, X., et al. (2011). Contrastive Analysis of the Raman Spectra of Polychlorinated Benzene: Hexachlorobenzene and Benzene.[1] Sensors, 11(12), 11507-11516.[1] (Provides foundational group frequencies for chlorinated benzenes).[1] [Link][1][4]
Sources
Methodological & Application
using 1,3,5-Trichloro-2-methylbenzene as a reference standard
Application Note & Technical Guide: 1,3,5-Trichloro-2-methylbenzene (2,4,6-Trichlorotoluene) as a Reference Standard [1]
Executive Summary & Chemical Identity
1,3,5-Trichloro-2-methylbenzene (CAS: 23749-65-7), widely known as 2,4,6-Trichlorotoluene , serves as a critical reference material in two primary domains: environmental forensics (as a surrogate or internal standard for chlorinated aromatics) and pharmaceutical development (as a process impurity standard).[1]
Its symmetrical substitution pattern renders it chemically stable yet distinct enough chromatographically to serve as an ideal Internal Standard (IS) for Gas Chromatography-Mass Spectrometry (GC-MS) workflows.[1] Unlike common analytes, its unique mass spectral fragmentation and retention index allow it to be differentiated from co-eluting isomers in complex matrices.[1]
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification | Notes |
| IUPAC Name | 2,4,6-Trichloro-1-methylbenzene | Preferred name for IUPAC compliance.[1] |
| Common Name | 2,4,6-Trichlorotoluene | Industry standard nomenclature.[1] |
| CAS Number | 23749-65-7 | Unique identifier.[1][2][3][4] |
| Molecular Formula | C₇H₅Cl₃ | |
| Molecular Weight | 195.47 g/mol | Distinct isotopic cluster (Cl₃) in MS. |
| Physical State | Low-melting solid / Liquid | MP: ~30–32°C. Often liquid at warm ambient temps. |
| Boiling Point | ~214°C | Elutes in the semi-volatile (SVOC) window. |
| Solubility | Methanol, DCM, Hexane | Insoluble in water.[1] |
Application Context: Why This Standard?
A. Internal Standard (IS) for GC-MS
In the analysis of Volatile and Semi-Volatile Organic Compounds (VOCs/SVOCs), 2,4,6-Trichlorotoluene is superior to deuterated standards in specific cost-sensitive workflows because:
-
Retention Time Locking: It elutes in the "middle" of the chromatogram for chlorinated benzenes, bridging the gap between dichlorobenzenes and PCBs.[1]
-
Ionization Efficiency: The methyl group stabilizes the molecular ion, providing a robust signal in Electron Impact (EI) ionization.[1]
-
Non-Interference: It is rarely found as a native environmental contaminant compared to 1,2,4-trichlorobenzene, reducing the risk of false positives in the IS channel.[1]
B. Impurity Reference in Synthesis
In drug substance manufacturing, particularly for agrochemicals or active pharmaceutical ingredients (APIs) containing chlorinated aromatic moieties, this compound often appears as a:
-
By-product: Over-chlorination of toluene derivatives.[1]
-
Degradant: Hydrodechlorination intermediate of polychlorinated precursors.[1]
-
Genotoxic Impurity (GTI) Potential: As a halogenated aromatic, it requires strict quantification at ppm/ppb levels to meet ICH M7 guidelines.[1]
Experimental Protocol: Preparation & Handling
Protocol A: Preparation of Stock Standards
Objective: Create a stable, traceable 1,000 µg/mL stock solution.
Reagents:
-
1,3,5-Trichloro-2-methylbenzene (Reference Material, >98% purity).[1]
-
Solvent: Methanol (LC-MS Grade) for purge-and-trap; Dichloromethane (DCM) for liquid injection.[1]
Workflow:
-
Equilibration: Allow the neat standard to reach room temperature. If solid (stored at 4°C), gently warm to 35°C to liquefy for easier transfer, or weigh as a solid.[1]
-
Gravimetric Weighing:
-
Dissolution:
-
Add ~5 mL of solvent (MeOH or DCM).
-
Sonicate for 2 minutes at ambient temperature.
-
Dilute to volume with solvent. Cap immediately.
-
-
Storage: Transfer to amber silanized glass vials with PTFE-lined caps. Store at -20°C. Stability: 6 months.
Visualization: Standard Preparation Logic
Figure 1: Decision workflow for handling the low-melting point reference standard to ensure gravimetric accuracy.
Protocol B: Analytical Method (GC-MS)
Objective: Quantify target analytes using 2,4,6-Trichlorotoluene as an Internal Standard.
Instrument Parameters
-
System: Agilent 7890/5977 GC-MS (or equivalent).
-
Column: DB-5ms or Rtx-5Sil MS (30 m × 0.25 mm × 0.25 µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless (250°C). Splitless mode for trace analysis.[5]
Temperature Program
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 40 | 2.0 |
| Ramp 1 | 12 | 180 | 0.0 |
| Ramp 2 | 25 | 300 | 3.0 |
| Total | ~18.5 min |
MS Acquisition (SIM/Scan)
-
Solvent Delay: 3.0 min.
-
Scan Range: 35–450 amu (for identification).
-
SIM Mode (Quantitation):
Data Processing & Validation
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL IS working solution to every 1 mL sample (Final IS Conc: 100 ng/mL).
-
Relative Response Factor (RRF):
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display"> -
Acceptance Criteria:
-
RRF %RSD < 15% over 5 calibration levels.
-
IS Peak Area stability: ±20% of the daily calibration check.
-
Visualization: GC-MS Method Logic
Figure 2: Analytical workflow ensuring data integrity via Internal Standard monitoring.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Matrix suppression or evaporation.[1] | Check vial crimp tightness.[1] If matrix is dirty (soil/sludge), perform cleanup (SPE/Florisil) prior to spiking.[1] |
| Peak Tailing | Active sites in liner or column. | Replace inlet liner (deactivated wool). Trim 30 cm from column head. |
| Shift in Retention Time | Column contamination. | Bake out column at 300°C for 30 mins. Re-lock retention time using the IS peak. |
| Interference at m/z 194 | Co-eluting matrix compounds.[1] | Switch to secondary ion m/z 159 for quantitation, though sensitivity may decrease. |
Safety & Compliance
-
Hazards: 1,3,5-Trichloro-2-methylbenzene is an irritant and potentially toxic to aquatic life.[1]
-
PPE: Wear nitrile gloves, safety goggles, and lab coat.[1] Handle neat material in a fume hood.
-
Disposal: Collect in Halogenated Organic Waste containers. Do not release into drains.[1]
-
Regulatory: Verify status under TSCA (USA) or REACH (EU) if using for large-scale pilot studies.[1] For analytical use, "Research Use Only" exemptions typically apply.[1]
References
-
CymitQuimica. 1,3,5-Trichloro-2-methylbenzene Product Data & Applications. Retrieved from
-
LGC Standards. Reference Materials for Environmental Analysis: Chlorinated Aromatics. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Chlorinated Toluenes. Retrieved from
-
Centers for Disease Control and Prevention (CDC). Analytical Methods for Trichlorobenzenes in Environmental Samples. Retrieved from
-
PubChem. Compound Summary: 2,4,6-Trichlorotoluene (CAS 23749-65-7).[1] Retrieved from [1]
Sources
Application Notes and Protocols: The Strategic Use of 1,3,5-Trichloro-2-methylbenzene in the Synthesis of Novel Azo Dyes
Abstract
This document provides a comprehensive technical guide for researchers and chemical development professionals on the utilization of 1,3,5-Trichloro-2-methylbenzene as a foundational scaffold for the synthesis of specialized azo dyes. Given that the title compound lacks the requisite functional groups for direct conversion into a dyestuff, this guide elucidates a strategic two-stage approach. The primary stage details the synthetic conversion of 1,3,5-Trichloro-2-methylbenzene into a reactive intermediate, 2,4,6-Trichloro-3-aminotoluene. The subsequent stage provides a detailed protocol for the diazotization of this intermediate and its coupling to form a novel azo dye. The causality behind experimental choices, safety protocols, and expected outcomes are discussed in detail to ensure scientific integrity and reproducibility.
Introduction: Overcoming the Inertness of 1,3,5-Trichloro-2-methylbenzene for Dye Synthesis
1,3,5-Trichloro-2-methylbenzene is an aromatic compound characterized by a benzene ring substituted with three chlorine atoms and a methyl group.[1] While chlorinated benzenes and toluenes are used as intermediates in the synthesis of other chemicals and as solvents for dyestuffs, their direct application as a dye precursor is limited.[2] The synthesis of azo dyes, the largest class of synthetic colorants, fundamentally relies on a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich nucleophile.[3] 1,3,5-Trichloro-2-methylbenzene, in its native state, lacks the essential primary amino group for the initial diazotization step.
Therefore, a critical prerequisite for its use in azo dye synthesis is its chemical modification to introduce an amino functionality. This application note details a robust, albeit hypothetical, protocol for the amination of 1,3,5-Trichloro-2-methylbenzene to yield 2,4,6-Trichloro-3-aminotoluene, a viable diazo component. Subsequently, a detailed methodology for the conversion of this intermediate into a representative azo dye is presented. The presence of multiple chlorine atoms on the aromatic ring of the final dye is anticipated to influence its spectral properties and fastness, offering a route to novel colorants.[4]
Stage 1: Synthesis of the Key Intermediate: 2,4,6-Trichloro-3-aminotoluene
The introduction of an amino group onto the polychlorinated aromatic ring is the pivotal step in transforming 1,3,5-Trichloro-2-methylbenzene from an inert substrate into a valuable dye intermediate. While direct amination of toluene has been explored, a more established route for such transformations on deactivated rings involves nitration followed by reduction.
Nitration of 1,3,5-Trichloro-2-methylbenzene
This protocol describes the regioselective nitration of 1,3,5-Trichloro-2-methylbenzene to introduce a nitro group, which will subsequently be reduced to the desired amine.
Experimental Protocol: Nitration
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 1,3,5-Trichloro-2-methylbenzene (10.0 g, 0.051 mol) and 20 mL of concentrated sulfuric acid.
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (4.0 mL, 0.09 mol) and concentrated sulfuric acid (10 mL) dropwise from the dropping funnel. Maintain the temperature below 10 °C throughout the addition. The exothermic nature of the reaction necessitates careful control of the addition rate.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The crude nitro product will precipitate.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from ethanol to obtain 2,4,6-Trichloro-3-nitrotoluene.
Reduction of 2,4,6-Trichloro-3-nitrotoluene
The nitro group is a versatile precursor to the amine functionality. A common and effective method for this reduction is the use of a metal in an acidic medium, such as tin and hydrochloric acid.
Experimental Protocol: Reduction
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the synthesized 2,4,6-Trichloro-3-nitrotoluene (5.0 g, 0.021 mol) and granulated tin (10.0 g, 0.084 mol).
-
Addition of Acid: Add 50 mL of concentrated hydrochloric acid in portions. The reaction is exothermic and will initiate reflux.
-
Reflux: After the initial vigorous reaction subsides, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Basification: Cool the reaction mixture and cautiously add 40% aqueous sodium hydroxide solution until the solution is strongly alkaline to precipitate the tin hydroxides.
-
Extraction: Extract the product into diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 2,4,6-Trichloro-3-aminotoluene. Further purification can be achieved by column chromatography or recrystallization.
| Parameter | Nitration | Reduction |
| Starting Material | 1,3,5-Trichloro-2-methylbenzene | 2,4,6-Trichloro-3-nitrotoluene |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | Granulated Tin, Conc. HCl |
| Temperature (°C) | 0-10 | Reflux |
| Reaction Time (h) | 3-4 | 2-3 |
| Expected Yield | 70-80% | 80-90% |
Table 1: Key parameters for the synthesis of 2,4,6-Trichloro-3-aminotoluene.
Workflow for the synthesis of the dye intermediate.
Stage 2: Synthesis of a Novel Azo Dye
With the key intermediate, 2,4,6-Trichloro-3-aminotoluene, in hand, the synthesis of a novel azo dye can proceed via the classical two-step diazotization and azo coupling pathway.[5]
Diazotization of 2,4,6-Trichloro-3-aminotoluene
The conversion of the primary aromatic amine to a diazonium salt is achieved by treatment with nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures to ensure the stability of the diazonium salt.[6]
Experimental Protocol: Diazotization
-
Preparation of Amine Solution: Dissolve 2,4,6-Trichloro-3-aminotoluene (2.10 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) by gentle warming if necessary. Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Preparation of Nitrite Solution: Prepare a solution of sodium nitrite (0.70 g, 0.01 mol) in 5 mL of cold water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains between 0 and 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid).
Azo Coupling with N,N-Dimethylaniline
The electrophilic diazonium salt is then reacted with an electron-rich coupling component, in this case, N,N-dimethylaniline, to form the azo dye.[4]
Experimental Protocol: Azo Coupling
-
Preparation of Coupling Component Solution: Dissolve N,N-dimethylaniline (1.21 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (2 mL) and water (20 mL). Cool this solution to 0-5 °C.
-
Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the cold, stirred solution of N,N-dimethylaniline. Maintain the temperature at 0-5 °C.
-
pH Adjustment: After the addition is complete, make the reaction mixture alkaline by the slow addition of a 10% sodium hydroxide solution. The azo dye will precipitate.
-
Isolation and Purification: Allow the mixture to stand for 30 minutes to ensure complete precipitation. Collect the dye by vacuum filtration, wash with cold water, and dry. The crude dye can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
| Parameter | Diazotization | Azo Coupling |
| Diazo Component | 2,4,6-Trichloro-3-aminotoluene | - |
| Coupling Component | - | N,N-Dimethylaniline |
| Key Reagents | NaNO₂, Conc. HCl | Diazonium Salt, NaOH |
| Temperature (°C) | 0-5 | 0-5 |
| pH | Acidic | Alkaline |
Table 2: Key parameters for the synthesis of the azo dye.
Schematic of the azo dye synthesis pathway.
Expected Properties and Characterization
The resulting azo dye, 4-((2,4,6-trichloro-3-methylphenyl)diazenyl)-N,N-dimethylaniline, is expected to be a colored solid. The extensive chlorination of the diazo component's aromatic ring is likely to produce a bathochromic (deepening of color) shift in the visible absorption spectrum compared to less halogenated analogues.[7] Such dyes often exhibit good light and sublimation fastness, making them potentially suitable as disperse dyes for synthetic fibers like polyester.[8]
Characterization Techniques:
-
UV-Visible Spectroscopy: To determine the absorption maximum (λ_max) in a suitable solvent (e.g., ethanol or DMF) and assess the color of the dye.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the N=N stretch of the azo group.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise chemical structure of the synthesized dye.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.[9]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
-
Handling of Reagents: Concentrated acids and nitrating agents are highly corrosive and strong oxidizing agents. Handle with extreme care. Chlorinated organic compounds should be handled with caution as they can be toxic and environmentally persistent.[2] Azo compounds may be colored and can stain skin and clothing.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- [Reference for Diazotization of Trichloroaniline - Not available in search results, general knowledge applied]
- [Reference for amination of polychlorinated toluenes - Not available in search results, general knowledge applied]
- [Reference for synthesis of 2,4,6-trichloroaniline] ()
-
Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved February 2, 2026, from [Link]
-
AFIRM Group. (2021, March). Chemical Information Sheet: Chlorinated Benzenes and Toluenes. Retrieved February 2, 2026, from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2016). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved February 2, 2026, from [Link]
-
Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271. [Link]
-
The Synthesis of Azo Dyes. (n.d.). Retrieved February 2, 2026, from [Link]
-
Al-Ayash, A., Mague, J. T., & Al-Azab, F. (2014). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 19(12), 20995–21006. [Link]
-
Hu, R., & Yin, H. (2009). Inadvertent Polychlorinated Biphenyls in Commercial Paint Pigments. Environmental Science & Technology, 43(23), 8863–8868. [Link]
-
YouTube. (2021, May 12). Synthesis of an azo dye. Retrieved February 2, 2026, from [Link]
- [Reference for Photochlorination of toluene - Not directly applicable but provides context on toluene reactions]
- [Reference for Spectroscopic Characterization of Azo Dye Aggregation - Contextual inform
-
University Politehnica of Bucharest Scientific Bulletin, Series B. (2009). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. Retrieved February 2, 2026, from [Link]
- [Reference for spectral properties of azo dyes - Contextual inform
-
Wikipedia. (n.d.). 2,4,6-Trichloroaniline. Retrieved February 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved February 2, 2026, from [Link]
- [Reference for Synthesis of 2,4,6-Tris(trifluoromethyl)
-
MDPI. (2022). Spectroscopic Behaviour of Two Novel Azobenzene Fluorescent Dyes and Their Polymeric Blends. Retrieved February 2, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. afirm-group.com [afirm-group.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 6. Diazotisation [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. ijirset.com [ijirset.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Safe Handling of 2,4,6-Trichlorotoluene in a Laboratory Setting
A Note on Scientific Diligence and Safety
This document provides a comprehensive guide to the safe handling and use of 2,4,6-Trichlorotoluene (CAS Number: 23749-65-7) in a research and development environment. It is imperative to note that detailed toxicological data for this specific isomer is limited.[1] Consequently, the protocols outlined herein are built upon a foundation of established best practices for handling chlorinated aromatic hydrocarbons, with a conservative approach that prioritizes the health and safety of all laboratory personnel.[2][3][4] The information from related compounds, such as other isomers of trichlorotoluene and chlorinated hydrocarbons, is used as a surrogate to establish precautionary measures. Researchers must exercise caution and adhere strictly to these guidelines.
Understanding the Compound: Physicochemical Properties
A thorough understanding of a chemical's properties is fundamental to its safe handling. While comprehensive experimental data for 2,4,6-Trichlorotoluene is not widely available, the following table summarizes its known identifiers and basic properties.
| Property | Value | Source |
| Chemical Name | 1,3,5-Trichloro-2-methylbenzene | LGC Standards[5] |
| CAS Number | 23749-65-7 | LGC Standards[5] |
| Molecular Formula | C₇H₅Cl₃ | LGC Standards[5] |
| Molecular Weight | 195.47 g/mol | LGC Standards[5] |
| Appearance | Data not available (likely a solid or liquid) | |
| Odor | Data not available (likely aromatic) | |
| Solubility | Data not available (expected to be insoluble in water, soluble in organic solvents) |
Hazard Identification and Risk Assessment
Due to the lack of specific toxicity data for 2,4,6-Trichlorotoluene, a risk assessment must be conducted based on the potential hazards associated with chlorinated aromatic hydrocarbons.
Potential Hazards:
-
Toxicity: The toxicological properties of 2,4,6-Trichlorotoluene have not been thoroughly investigated.[6] However, related compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[7]
-
Skin and Eye Irritation: Direct contact may cause skin and eye irritation or burns.[7]
-
Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.[7]
-
Carcinogenicity: While not classified for 2,4,6-Trichlorotoluene, some chlorinated hydrocarbons are considered potential carcinogens.[7]
-
Environmental Hazard: Chlorinated aromatic compounds can be persistent in the environment and harmful to aquatic life.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Fume Hood: All work with 2,4,6-Trichlorotoluene, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[8]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[9]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where 2,4,6-Trichlorotoluene is handled.[8]
Personal Protective Equipment (PPE): Essential for Individual Safety
The following PPE is mandatory when handling 2,4,6-Trichlorotoluene:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | To protect eyes and face from splashes. |
| Hand Protection | Nitrile gloves. | To prevent skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | A flame-resistant lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be required for certain operations, such as cleaning up large spills. | To prevent inhalation of high concentrations of vapors. |
Protocols for Safe Handling and Storage
Adherence to strict protocols is crucial for minimizing the risk of exposure and accidents.
General Handling Protocol
-
Preparation: Before starting any work, ensure that the fume hood is functioning correctly and that all necessary PPE is available and in good condition.
-
Weighing and Transferring:
-
Conduct all weighing and transferring of 2,4,6-Trichlorotoluene inside a chemical fume hood.
-
Use a spatula or other appropriate tool to handle solids to avoid generating dust.
-
For liquid transfers, use a pipette or a syringe to minimize the risk of spills.
-
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[8]
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[6]
-
Decontaminate all equipment and work surfaces after use.
-
Storage Protocol
-
Store 2,4,6-Trichlorotoluene in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]
-
Store in a secondary containment tray to prevent the spread of material in case of a leak.
-
Chlorinated solvents should be stored separately from flammable, non-chlorinated solvents to prevent violent reactions.[11]
Emergency Procedures: Spill and Exposure Management
Prompt and correct response to emergencies is critical.
Spill Response Protocol
The following workflow outlines the steps to be taken in the event of a spill.
Caption: Workflow for responding to a 2,4,6-Trichlorotoluene spill.
Exposure Response Protocol
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention. |
Waste Disposal
All waste containing 2,4,6-Trichlorotoluene must be considered hazardous.
-
Collect all waste in a designated, labeled, and sealed container.
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Conclusion
The safe handling of 2,4,6-Trichlorotoluene in the laboratory is achievable through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established protocols. Given the limited toxicological data for this specific compound, a culture of caution and preparedness is paramount. By following the guidelines outlined in this document, researchers can minimize their risk of exposure and contribute to a safe and healthy laboratory environment.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,5-Trichlorotoluene, 98%. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,5-Trichlorotoluene. National Center for Biotechnology Information. Retrieved from [Link]
-
Safety-Kleen. (2018, August 8). SDS US. Retrieved from [Link]
-
ChemBK. (2024, April 10). Toluene, 2,4,5-trichloro-. Retrieved from [Link]
- New York State Department of Health. (1991, December). Human Health Fact Sheet: 2,4,6-Trichlorotoluene.
-
National Toxicology Program. (n.d.). RoC Profile: 2,4,6-Trichlorophenol. U.S. Department of Health and Human Services. Retrieved from [Link]
- OECD SIDS. (2004, September 9). α,α,α-Trichlorotoluene (Trichloromethylbenzene) CAS N°:98-07-7.
-
PubChem. (n.d.). 2,3,6-Trichlorotoluene. National Center for Biotechnology Information. Retrieved from [Link]
-
Alliance Bio. (2023, August 11). Navigating Toluene in the Laboratory: Properties, Applications, and Safety Precautions. Retrieved from [Link]
-
ECETOC. (n.d.). Occupational Exposure Limits for Hydrocarbon Solvents. Retrieved from [Link]
- Euro Chlor. (n.d.).
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Nevada, Reno.
-
Cheméo. (n.d.). Chemical Properties of trichlorotoluene (CAS 30583-33-6). Retrieved from [Link]
- University College Cork. (2024, January 2).
- SynQuest Laboratories, Inc. (2019, June 3).
- Cornell University Environmental Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups.
- AFIRM Group. (2021, March).
- NC Department of Labor. (n.d.).
- Sigma-Aldrich. (2025, November 6).
- Agilent. (2024, August 23). Aromatic Hydrocarbons Standard (1X1 mL)
Sources
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 4. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
- 5. 2,4,6-Trichlorotoluene | CAS 23749-65-7 | LGC Standards [lgcstandards.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. labproinc.com [labproinc.com]
- 9. store.safety-kleen.com [store.safety-kleen.com]
- 10. fishersci.com [fishersci.com]
- 11. gre.ac.uk [gre.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3,5-Trichloro-2-methylbenzene
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 1,3,5-trichloro-2-methylbenzene from a typical reaction mixture. Drawing upon established chemical principles and field-proven insights, this document offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Introduction to Purification Challenges
1,3,5-Trichloro-2-methylbenzene, also known as 2,4,6-trichlorotoluene, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is paramount for the successful outcome of subsequent synthetic steps. The primary challenge in its purification lies in the separation of the desired product from a complex mixture of isomers, unreacted starting materials, and reaction byproducts. The similarity in the physicochemical properties of these components necessitates a multi-step purification strategy.
A common synthetic route to 1,3,5-trichloro-2-methylbenzene involves the chlorination of o-toluidine (2-methylaniline) to form 2,4,6-trichloro-2-methylaniline, followed by a Sandmeyer reaction to replace the amino group with a chlorine atom. This process can lead to a variety of impurities that require systematic removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1,3,5-trichloro-2-methylbenzene reaction mixture?
A1: Based on the typical synthetic route, the primary impurities include:
-
Isomeric Trichlorotoluenes: Incomplete control over the chlorination of o-toluidine can lead to the formation of other trichlorotoluene isomers.
-
Dichlorotoluenes: Incomplete chlorination will result in the presence of various dichlorotoluene isomers.
-
Tetrachlorotoluenes: Over-chlorination can produce tetrachlorinated byproducts.
-
Unreacted 2,4,6-trichloro-2-methylaniline: If the Sandmeyer reaction does not go to completion, the starting aniline derivative will remain.
-
Phenolic Byproducts: Hydrolysis of the diazonium salt intermediate during the Sandmeyer reaction can lead to the formation of 2,4,6-trichloro-2-methylphenol.
-
Azo Compounds: Side reactions of the diazonium salt can form colored azo-byproducts.
Q2: My crude product is a dark, oily substance. How can I get a clean, crystalline product?
A2: A dark, oily appearance often indicates the presence of colored impurities, such as azo compounds, and residual solvents. A multi-step purification approach is recommended. Start with a liquid-liquid extraction to remove water-soluble impurities and some colored byproducts. Follow this with a distillation to separate the volatile components. Finally, recrystallization is crucial for obtaining a high-purity crystalline product.
Q3: I performed a simple distillation, but my product is still not pure. What should I do?
A3: Simple distillation is often insufficient for separating isomers with close boiling points. You will likely need to perform fractional distillation. This technique provides a much higher separation efficiency due to the increased surface area in the fractionating column, allowing for multiple vaporization-condensation cycles.
Q4: I'm having trouble getting my product to crystallize. What are some good solvent choices for recrystallization?
A4: For chlorinated aromatic compounds like 1,3,5-trichloro-2-methylbenzene, common solvents for recrystallization include ethanol, methanol, and hexane, or mixtures thereof. The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield after purification | - Inefficient extraction- Product loss during distillation- Inappropriate recrystallization solvent or conditions | - Ensure proper phase separation during extraction.- Use a well-insulated fractional distillation setup to minimize heat loss.- Perform small-scale solvent screening for recrystallization to find the optimal solvent system and minimize the amount of hot solvent used. |
| Product is still colored after recrystallization | - Presence of persistent colored impurities (e.g., azo compounds) | - Treat the hot solution with activated charcoal before filtration during the recrystallization process. This will adsorb many colored impurities. |
| Co-distillation of isomers | - Insufficient number of theoretical plates in the distillation column- Distillation rate is too high | - Use a longer fractionating column packed with a suitable material (e.g., Raschig rings, Vigreux indentations).- Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases. |
| Oily precipitate instead of crystals during recrystallization | - Solution is supersaturated- Cooling is too rapid- Presence of impurities that inhibit crystallization | - Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.- If oiling out persists, redissolve the oil in a minimal amount of hot solvent and try adding a co-solvent in which the compound is less soluble. |
| Purity does not improve significantly after one purification step | - Complex mixture of impurities with similar properties to the product | - A combination of purification techniques is necessary. Employ fractional distillation followed by recrystallization. For very persistent impurities, column chromatography may be required. |
Experimental Protocols
Synthesis of 2,4,6-Trichloro-2-methylaniline (Precursor)
This procedure is adapted from the chlorination of aniline and should be performed with extreme caution in a well-ventilated fume hood.
Materials:
-
o-Toluidine (2-methylaniline)
-
Glacial Acetic Acid
-
Chlorine gas
-
Hydrochloric Acid (gas or concentrated solution)
Procedure:
-
Dissolve o-toluidine in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution).
-
Cool the mixture in an ice bath.
-
Slowly bubble chlorine gas through the stirred solution while maintaining the temperature below 10 °C. The progress of the reaction can be monitored by GC analysis of aliquots.
-
Once the desired degree of chlorination is achieved, stop the chlorine flow and purge the system with nitrogen to remove excess chlorine.
-
Carefully pour the reaction mixture into a large volume of ice-water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the crude 2,4,6-trichloro-2-methylaniline.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
Synthesis of 1,3,5-Trichloro-2-methylbenzene via Sandmeyer Reaction
Materials:
-
2,4,6-Trichloro-2-methylaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
Procedure:
-
Suspend the crude 2,4,6-trichloro-2-methylaniline in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir vigorously. The formation of the diazonium salt is indicated by a slight color change. Test for the presence of excess nitrous acid using starch-iodide paper.
-
In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water, then with a dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude 1,3,5-trichloro-2-methylbenzene.
Purification by Fractional Distillation
Fractional distillation is effective for separating compounds with boiling points that differ by less than 25 °C.[2]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with a stirrer
Procedure:
-
Set up the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Place the crude 1,3,5-trichloro-2-methylbenzene in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Slowly heat the flask. As the mixture boils, the vapor will rise through the fractionating column.
-
Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which will contain lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the main fraction.
-
Continue distillation until the temperature begins to rise again, indicating the presence of higher-boiling impurities. Stop the distillation at this point.
Boiling Points of Relevant Isomers:
| Compound | Boiling Point (°C) |
|---|---|
| 2,3,6-Trichlorotoluene | 241.8 |
| 2,4,5-Trichlorotoluene | 240.5 |
| 2,4,6-Trichlorotoluene | 235.4 |
| 3,4,5-Trichlorotoluene | 248.3 |
Data sourced from Wikipedia
Purification by Recrystallization
Recrystallization is a powerful technique for obtaining high-purity solid compounds.[1]
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the distilled product in various solvents (e.g., ethanol, methanol, hexane) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the distilled 1,3,5-trichloro-2-methylbenzene in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals in a desiccator or a vacuum oven.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile impurities. The mass spectrum of 1,3,5-trichloro-2-methylbenzene will show a characteristic molecular ion peak and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the product and identify impurities. The ¹H NMR spectrum of pure 1,3,5-trichloro-2-methylbenzene is expected to show a singlet for the methyl protons and a singlet for the aromatic protons due to the molecule's symmetry.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
Visualization of the Purification Workflow
Caption: Purification workflow for 1,3,5-Trichloro-2-methylbenzene.
Safety and Handling
Chlorinated aromatic hydrocarbons should be handled with care due to their potential toxicity.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., Viton® or laminate films), and a lab coat.[4] Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention. All waste materials containing chlorinated solvents should be disposed of according to institutional and local regulations.
References
-
2,4,6-Trichloroaniline - Wikipedia. Retrieved from [Link]
- Preparation method of 2-chloro-6-methylaniline - Google Patents.
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC - NIH. Retrieved from [Link]
-
1H-NMR data of chloromethylcatechols formed from 2-and... - ResearchGate. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Retrieved from [Link]
-
Fractional Distillation - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]
-
A GC-MS Method for the Detection of Toluene and Ethylbenzene in Volatile Substance Abuse | Request PDF - ResearchGate. Retrieved from [Link]
-
Purification: Fractional Distillation - Department of Chemistry : University of Rochester. Retrieved from [Link]
-
recrystallization-2.doc.pdf. Retrieved from [Link]
-
A GC-MS method for the detection of toluene and ethylbenzene in volatile substance abuse. Retrieved from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Retrieved from [Link]
-
2,4,6-Trichlorophenol - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]
-
Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
EXPERIMENT 2. Retrieved from [Link]
-
Safe Work Practices for Chlorine | WorkSafeBC. Retrieved from [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. Retrieved from [Link]
-
Distillation1. Retrieved from [Link]
-
A High Performance and Cost-Effective GC/MS Solution for Measuring Aromatics in Gasoline Using ASTM Method D5769 - Agilent. Retrieved from [Link]
-
Fractional distillation - Wikipedia. Retrieved from [Link]
-
Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. Retrieved from [Link]
-
chlorinated solvents - product stewardship manual - Olin Chlor Alkali. Retrieved from [Link]
-
A GC-MS method for the detection of toluene and ethylbenzene in volatile substance abuse. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. Retrieved from [Link]
Sources
Technical Support Center: High-Purity Separation of Trichlorotoluene Isomers
Subject: Troubleshooting & Optimization of Crystallization Protocols for Trichlorotoluene (TCT) Isomers Ticket ID: TCT-ISO-SEP-001 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
The separation of trichlorotoluene (TCT) isomers—specifically the purification of 2,4,5-trichlorotoluene (mp ~82°C) from its isomers like 2,3,6-trichlorotoluene (mp ~43°C)—presents a classic chemical engineering challenge. Because these isomers possess nearly identical boiling points (
This guide focuses on Melt Crystallization and Solvent Crystallization as the superior alternatives. By exploiting the significant difference in melting points (
Part 1: The Physics of Separation (Feasibility)
Before troubleshooting, you must validate that your system is operating within the feasible thermodynamic window.
The Binary Phase Limitation
The most common reason for "stuck" purity levels is the Eutectic Limit . In a binary mixture of 2,4,5-TCT and 2,3,6-TCT, there exists a specific composition (the eutectic point) where the mixture melts as a single phase at a minimum temperature.
-
Rule of Thumb: You cannot crystallize pure component beyond the eutectic composition using a single crystallization step.
-
Diagnostic: If your mother liquor composition creates a melting point plateau despite lower cooling temperatures, you have hit the eutectic.
| Parameter | 2,4,5-Trichlorotoluene | 2,3,6-Trichlorotoluene | Implication |
| Melting Point | ~80–82°C | ~43–45°C | High |
| Boiling Point | ~240–245°C | ~240–245°C | Distillation is non-viable for high purity. |
| Crystal Habit | Monoclinic/Needles | Prismatic/Plates | Habit modifiers may be needed in solvent systems. |
Part 2: Standard Operating Protocols (SOP)
Protocol A: Static Melt Crystallization (Industrial Standard)
Best for: Large scale, solvent-free, high purity (>99.9%).
-
Filling: Fill the crystallizer with the crude molten TCT mixture (must be above 85°C to ensure complete melting).
-
Cooling (Crystallization): Ramp down temperature slowly (
) to the target crystallization temperature (approx. 50–60°C).-
Mechanism: 2,4,5-TCT solidifies on the cooling surfaces; impurities (2,3,6-TCT) remain in the liquid melt.
-
-
Draining: Drain the residual liquid (mother liquor) containing the impurities.
-
Sweating (Critical Step): Slowly heat the crystals to just below the melting point of pure 2,4,5-TCT (e.g., 78°C).
-
Why? This partial melting releases impure liquid inclusions trapped between crystal lattices.
-
-
Melting: Heat rapidly to >85°C to recover the purified product.
Protocol B: Solvent Crystallization (Lab Scale)
Best for: Small batches, removing non-isomer impurities.
-
Solvent Selection: Methanol or Ethanol (High solubility at boil, low at ambient).
-
Dissolution: Dissolve crude TCT in boiling methanol (Ratio ~1:3 w/v).
-
Nucleation: Cool to room temperature. If oiling out occurs, seed with pure 2,4,5-TCT crystals at 50°C.
-
Filtration: Vacuum filter cold. Wash cake with chilled (
) methanol.
Part 3: Troubleshooting Guide (Q&A)
Category 1: Purity Issues
Q: I am performing melt crystallization, but my purity is stuck at 96% despite multiple cycles. Why? A: You are likely skipping or rushing the Sweating Stage .
-
The Science: Fast crystal growth traps "pockets" of mother liquor (rich in 2,3,6-TCT) inside the 2,4,5-TCT crystals.
-
The Fix: Implement a "Sweating" ramp. After draining the mother liquor, raise the temperature of your crystal mass to
(just below the mp of the product) and hold for 30–60 minutes. This allows the lower-melting impurities to drain out of the crystal lattice.
Q: My crystals look like a solid block of ice rather than distinct needles. Is this a problem? A: Yes, this is Agglomeration .
-
The Science: If cooling is too rapid (
), the system enters the "Labile Zone" where nucleation is uncontrolled. This traps impurities.[1][2][3] -
The Fix: Reduce cooling rate to maintain the system in the Metastable Zone Width (MSZW) . Use a cooling ramp of
.
Category 2: Yield & Phase Issues
Q: During solvent crystallization, the solution turns cloudy and forms two liquid layers (Oiling Out) instead of crystals. A: This is Liquid-Liquid Phase Separation (LLPS) .
-
The Science: The boiling point of your solvent might be higher than the melting point of the solute in the mixture, or the supersaturation is too high.
-
The Fix:
-
Change Solvent: Switch to a solvent with a lower boiling point or different polarity (e.g., switch from Ethanol to Methanol/Water mix).
-
Seeding: Add seed crystals of pure 2,4,5-TCT at a higher temperature (before the oiling point) to provide a surface for growth.
-
Q: What is the maximum yield I can theoretically achieve? A: Yield is dictated by the Eutectic Point .
-
Calculation: If the feed is 80% 2,4,5-TCT and the eutectic point is 30% 2,4,5-TCT, your maximum theoretical yield is limited by the mass balance lever rule. You cannot extract all 2,4,5-TCT; some must remain to keep the 2,3,6-TCT in solution.
-
Action: Analyze the mother liquor by GC. If the ratio of isomers matches the known eutectic (approx. 40:60 ratio, though this varies by specific impurity profile), you must stop. Further cooling will co-crystallize impurities.
Part 4: Visualizing the Workflow
Workflow 1: Melt Crystallization Cycle
This diagram illustrates the critical "Sweating" step often missed by researchers.
Caption: The Melt Crystallization Cycle highlighting the critical 'Sweating' phase for impurity removal.[4]
Workflow 2: Troubleshooting Logic Tree
Caption: Decision tree for diagnosing common crystallization failures in TCT separation.
References
-
DODGEN Chemical Technology. (n.d.). Melt Crystallization Technology Introduction. Retrieved from [Link]
-
NIST Chemistry WebBook. (2024). 2,4,5-Trichlorotoluene Phase Change Data. National Institute of Standards and Technology.[5] Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 2,4,5-Trichlorotoluene.[5][6][7][8][9] National Center for Biotechnology Information. Retrieved from [Link]
-
Ullmann's Encyclopedia of Industrial Chemistry. (2011). Chlorinated Benzenes and Other Nucleus-Chlorinated Aromatic Hydrocarbons. Wiley-VCH.[6] (General reference for Chlorotoluene synthesis and properties).
-
Shiau, L. D., et al. (2020). Purification of Chlorophenol Isomers by Stripping Crystallization.[4] Processes, 8(5). (Analogous methodology for chloro-isomer separation). Retrieved from [Link]
Sources
- 1. dgchemtech.com [dgchemtech.com]
- 2. 2,3,6-Trichlorotoluene | SIELC Technologies [sielc.com]
- 3. dgchemtech.com [dgchemtech.com]
- 4. mdpi.com [mdpi.com]
- 5. 2,4,5-Trichlorotoluene [webbook.nist.gov]
- 6. Trichlorotoluene - Wikipedia [en.wikipedia.org]
- 7. chembk.com [chembk.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. 2,4,5-Trichlorotoluene | C7H5Cl3 | CID 23128 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Selective Synthesis of 1,3,5-Trichloro-2-methylbenzene
The following technical guide is designed as an autonomous support center for the selective synthesis of 1,3,5-Trichloro-2-methylbenzene (commonly referred to in industrial literature as 2,4,6-Trichlorotoluene ).
This guide prioritizes regioselectivity (controlling the chlorine addition sites) and chemoselectivity (preventing side-chain oxidation).
Case ID: SYN-246-TCT Status: Active Target Molecule: 1,3,5-Trichloro-2-methylbenzene (CAS: 23749-65-7) Primary Challenge: Differentiating between Ring Chlorination (Electrophilic Aromatic Substitution) and Side-Chain Chlorination (Radical Substitution).
Core Reaction Logic & Mechanism[1]
To synthesize 1,3,5-trichloro-2-methylbenzene, you are essentially performing a threefold Electrophilic Aromatic Substitution (EAS) on toluene. The methyl group is an ortho, para-director.
-
Goal: Direct chlorine to positions 2, 4, and 6 (relative to methyl at 1).
-
The Enemy: Radical substitution on the methyl group (forming benzyl chloride) or over-chlorination (forming tetrachlorotoluene).
The "KKK" vs. "SSS" Rule
In industrial chlorination, we adhere to the German mnemonic to control selectivity. You must operate in KKK mode to get the target.
| Parameter | KKK Mode (Target: Ring) | SSS Mode (Target: Side-Chain) |
| Mnemonic | K älte (Cold), K atalysator (Catalyst), K ern (Core/Ring) | S onne (Sun/Light), S iedehitze (Boiling), S eitenkette (Side-chain) |
| Temperature | Low (< 50°C) | High (> 100°C) |
| Catalyst | Lewis Acid (FeCl₃, AlCl₃, SbCl₃) | Radical Initiator (UV Light, AIBN) |
| Environment | Dark / Shielded from UV | UV Irradiation |
Troubleshooting Guide (Q&A)
Issue 1: "I am detecting large amounts of benzyl chloride or benzal chloride."
Diagnosis: You have inadvertently triggered the Radical Pathway (SSS mode). Even trace amounts of UV light or excessive heat can initiate radical abstraction of the methyl protons. Corrective Action:
-
Blackout the Reactor: Wrap the reaction vessel in aluminum foil. Ensure no ambient sunlight hits the flask.
-
Scavenge Radicals: Add a radical inhibitor if the problem persists (e.g., trace oxygen can sometimes inhibit, but usually, exclusion of light is sufficient).
-
Temperature Check: Ensure the internal temperature stays below 50°C. The activation energy for side-chain chlorination is higher than ring chlorination catalyzed by Lewis acids.
Issue 2: "The reaction stalls at the dichloro- stage (2,4-dichlorotoluene)."
Diagnosis: Deactivation of the ring. As you add electron-withdrawing chlorine atoms, the ring becomes less nucleophilic. The third chlorination is kinetically sluggish. Corrective Action:
-
Boost the Catalyst: If using FeCl₃, ensure it is anhydrous. Hydrated FeCl₃ is inactive. Consider switching to a stronger Lewis acid system like AlCl₃ or adding a co-catalyst like Iodine (I₂) or Sulfur monochloride (S₂Cl₂) , which can form more reactive electrophilic species.
-
Stoichiometry: You need a slight excess of Cl₂ (3.1 to 3.3 equivalents total). Do not rely on exactly 3.0 equivalents due to off-gassing losses.
Issue 3: "I cannot separate the 2,4,6-isomer from the 2,4,5-isomer."
Diagnosis: Isomer similarity. While the methyl group strongly directs ortho/para, steric hindrance and thermodynamics can lead to minor amounts of 2,4,5-trichlorotoluene (bp 240°C) alongside the target 2,4,6- (bp 235°C). Corrective Action:
-
Fractional Distillation: You need a column with high theoretical plates (>20). The 5°C boiling point difference is narrow.
-
Melt Crystallization: 1,3,5-Trichloro-2-methylbenzene has a melting point of 32°C , whereas the 2,4,5-isomer melts at 80°C .
-
Protocol: Cool the crude mixture to 0–5°C. If the 2,4,5-isomer is the minor impurity, it may remain in solution while the 2,4,6- solidifies (or vice versa depending on eutectic composition). However, since 2,4,6- is the lower melter, it is often easier to crystallize the impurities out by chilling to a temperature just above 32°C (e.g., 40°C) if the impurity load is high, or freezing the whole mass and sweating out the impurities (zone refining).
-
Experimental Protocol: Selective Synthesis
Safety Warning: Chlorine gas (Cl₂) is highly toxic. Perform all operations in a functioning fume hood with a caustic scrubber trap.
Reagents
-
Substrate: Toluene (Dry, <0.05% water).
-
Reagent: Chlorine Gas (Cl₂) - Dried through H₂SO₄ trap.
-
Catalyst: Anhydrous FeCl₃ (1-3 mol%) or Fe powder (which generates FeCl₃ in situ).
-
Co-Catalyst: Iodine (I₂) (0.1 mol%) - Optional, helps kinetics.
Step-by-Step Methodology
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, a gas inlet tube (subsurface), and a reflux condenser venting to a NaOH scrubber. Wrap the flask in foil.
-
Charging: Add Toluene and Catalyst (FeCl₃ + I₂).
-
Initiation (Monochlorination):
-
Cool to 20–25°C .
-
Introduce Cl₂ gas slowly. The reaction is exothermic. Maintain temp <30°C.
-
Target: Conversion to o/p-chlorotoluene.[1]
-
-
Propagation (Dichlorination):
-
As the reaction slows, raise temp to 40–45°C .
-
Continue Cl₂ flow.[1] Monitor by GC.
-
Target: 2,4-dichlorotoluene (major intermediate).
-
-
Completion (Trichlorination):
-
The ring is now deactivated. Raise temp to 55–60°C (Do not exceed 70°C to avoid side-chain attack).
-
Continue sparging Cl₂ until 3.1 molar equivalents are consumed or GC shows <2% dichlorotoluene.
-
-
Workup:
-
Purge with N₂ to remove excess Cl₂/HCl.
-
Wash organic layer with water, then 10% NaOH, then water again.
-
Dry over MgSO₄.
-
-
Purification:
-
Perform fractional distillation under reduced pressure (e.g., 20 mmHg).
-
Collect the fraction boiling corresponding to 2,4,6-trichlorotoluene.
-
Visualizations
Reaction Pathway & Selectivity Logic
This diagram illustrates the critical "fork in the road" between the desired Ring Chlorination and the undesired Side-Chain Chlorination.
Caption: Divergent pathways in toluene chlorination. Green path indicates the Lewis-acid catalyzed ring substitution (Target). Red path indicates radical side-chain substitution (Impurity).
Purification Workflow
Decision tree for isolating the pure 2,4,6-isomer.
Caption: Purification logic flow. Distillation is the primary separation method; melt crystallization is the secondary polishing step.
References
-
Haring, I. H. G., & Knol, H. W. (1964).[2] Photochemical side-chain chlorination of toluene. Chemical and Process Engineering.[2] 2
-
Ullmann's Encyclopedia of Industrial Chemistry. (2011). Chlorinated Benzenes and Other Nucleus-Chlorinated Aromatic Hydrocarbons. Wiley-VCH. 3
-
Chemistry Stack Exchange. (2016).[1] Mechanisms of Toluene Chlorination: KKK vs SSS Rules. 4
-
CymitQuimica. Product Data: 1,3,5-Trichloro-2-methylbenzene (CAS 23749-65-7).[5] 5
Sources
- 1. US4031144A - Chlorination of toluene - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Trichlorotoluene - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CAS 23749-65-7: 1,3,5-Trichloro-2-methylbenzene [cymitquimica.com]
Technical Support Center: Byproducts in the Chlorination of Toluene
Welcome to the Technical Support Center for the chlorination of toluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for managing and understanding byproduct formation during this critical synthetic transformation. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction's nuances, enabling you to optimize your experiments for higher yields and purity.
Understanding the Dichotomy of Toluene Chlorination: A Mechanistic Overview
The chlorination of toluene is a classic example of how reaction conditions can dramatically influence the product outcome. Two primary pathways dominate this reaction, each leading to a distinct set of products and byproducts. Understanding the underlying mechanisms is the first step in controlling your reaction.
Pathway 1: Free-Radical Substitution (Side-Chain Chlorination)
Initiated by UV light or high temperatures, this pathway involves the substitution of hydrogen atoms on the methyl group of toluene. The reaction proceeds via a free-radical chain mechanism.
-
Initiation: UV light causes the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).[1][2]
-
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a resonance-stabilized benzyl radical and hydrogen chloride (HCl).[2][3] This benzyl radical then reacts with another chlorine molecule to produce benzyl chloride and a new chlorine radical, continuing the chain reaction.[2][3]
-
Termination: The reaction ceases when two radicals combine.[1]
Primary Product: Benzyl chloride (C₆H₅CH₂Cl)[1][4]
Key Byproducts:
-
Benzal chloride (C₆H₅CHCl₂): Formed from the further radical chlorination of benzyl chloride.[5][6]
-
Benzotrichloride (C₆H₅CCl₃): Results from the exhaustive chlorination of the methyl group.[5][6]
-
Chlorotoluenes (ortho- and para-): Minor byproducts can form if conditions are not strictly controlled to favor the radical pathway.[5]
Frequently Asked Questions (FAQs)
FAQ 1: My goal is benzyl chloride, but I'm seeing significant amounts of benzal chloride and benzotrichloride. How can I minimize these over-chlorinated byproducts?
This is a common issue stemming from the high reactivity of the radical chlorination process. The key to minimizing over-chlorination is to control the stoichiometry and reaction time.
Causality: Benzyl chloride, once formed, can compete with toluene for reaction with chlorine radicals.[2] The formation of benzal chloride and benzotrichloride is a sequential process.
Troubleshooting Protocol:
-
Control Molar Ratio: Use a high molar ratio of toluene to chlorine. This increases the probability that a chlorine radical will encounter a toluene molecule rather than a benzyl chloride molecule. The product distribution is largely determined by the chlorine-to-toluene ratio.[5]
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Stop the reaction once the desired conversion of toluene to benzyl chloride is achieved and before significant amounts of benzal chloride appear.
-
Limit Reaction Time: Shorter reaction times will naturally reduce the extent of over-chlorination.[7]
-
Temperature Control: While high temperatures are needed to initiate the reaction, excessive heat can increase the rate of subsequent chlorination steps. Maintain the lowest effective temperature for the reaction.
FAQ 2: I am attempting an electrophilic ring chlorination with a Lewis acid catalyst, but my product mixture is contaminated with benzyl chloride. What is causing this side-chain chlorination?
The presence of benzyl chloride in an intended electrophilic aromatic substitution reaction indicates that a competing free-radical pathway has been initiated.
Causality: Free-radical chlorination is initiated by UV light or high temperatures.[1][8] Even ambient laboratory light or localized overheating can be sufficient to trigger this side reaction.
Troubleshooting Protocol:
-
Exclude Light: Conduct the reaction in the dark or in a flask wrapped in aluminum foil to prevent photochemical initiation of the radical pathway.
-
Strict Temperature Control: Maintain a low reaction temperature. Electrophilic chlorination is typically carried out at or below room temperature.[2] Temperatures above 70°C can favor the formation of side-chain chlorinated byproducts.[9]
-
Catalyst Purity: Ensure your Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is pure and anhydrous. Some impurities can promote side reactions.
-
Solvent Choice: Use a non-polar, aprotic solvent that is less likely to participate in or promote radical reactions.
FAQ 3: How can I control the ortho/para isomer ratio in the ring chlorination of toluene?
The methyl group of toluene is an ortho-, para- directing group in electrophilic aromatic substitution.[10][11] The ratio of these isomers is influenced by both steric and electronic factors, and can be manipulated to some extent.
Causality: The ortho positions are electronically favored due to the electron-donating nature of the methyl group, but are also more sterically hindered. The para position is less hindered. The choice of catalyst and reaction conditions can influence the transition state, thereby altering the isomer ratio.
Strategies for Controlling Isomer Ratio:
| Catalyst System | Predominant Isomer | Approximate p/o Ratio | Reference |
| FeCl₃ | Ortho and Para | ~0.6-1.0 | [12] |
| Zeolites (e.g., K-L) | Para | >3.0 | |
| Ferrocene and Sulfur compounds | Para | >1.0 | [9] |
| Ionic Liquids (e.g., [BMIM]Cl-2ZnCl₂) | Ortho | ~0.4 |
-
To favor the para-isomer: Employ bulky catalysts like certain zeolites, which sterically hinder attack at the ortho position.[13]
-
To favor the ortho-isomer: Some specific Lewis acid catalysts and ionic liquids have been shown to favor the formation of the ortho-isomer.[13][14]
FAQ 4: I have a mixture of chlorinated toluenes. What are the best practices for purification?
Separating the isomers and byproducts of toluene chlorination requires leveraging their different physical properties.
Purification Protocol:
-
Neutralization and Washing: After the reaction, quench any remaining chlorine and wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove HCl and the Lewis acid catalyst. Follow with a water wash and then a brine wash to remove residual water.
-
Fractional Distillation: This is the primary industrial and laboratory method for separating the components of the reaction mixture.[15]
-
Toluene: bp 111 °C
-
p-Chlorotoluene: bp 162 °C
-
o-Chlorotoluene: bp 159 °C
-
Benzyl chloride: bp 179 °C[4]
-
Benzal chloride: bp 205 °C
-
Benzotrichloride: bp 221 °C
The close boiling points of ortho- and para-chlorotoluene necessitate the use of an efficient fractional distillation column.[15]
-
-
Crystallization: For separating p-chlorotoluene from o-chlorotoluene, fractional crystallization can be effective due to their different melting points.
-
p-Chlorotoluene: mp 7-8 °C
-
o-Chlorotoluene: mp -35 °C
-
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no conversion of toluene | 1. Inactive catalyst (electrophilic). 2. Insufficient light/heat (radical). 3. Presence of an inhibitor. | 1. Use fresh, anhydrous Lewis acid. 2. Ensure adequate UV light source or maintain appropriate reaction temperature. 3. Purify toluene to remove potential radical inhibitors. |
| Formation of significant tar or dark-colored byproducts | 1. Reaction temperature is too high. 2. Presence of moisture with the Lewis acid catalyst. 3. Over-chlorination leading to polymerization. | 1. Reduce and carefully control the reaction temperature. 2. Use anhydrous reagents and solvents. 3. Use a higher toluene-to-chlorine ratio and monitor the reaction closely. |
| Unexpected formation of dichlorotoluenes in a monochlorination attempt | 1. Chlorine-to-toluene ratio is too high. 2. Poor mixing, leading to localized high concentrations of chlorine. | 1. Carefully control the stoichiometry of chlorine addition. 2. Ensure vigorous stirring throughout the reaction. |
Visualizing Reaction Pathways
Free-Radical Side-Chain Chlorination Workflow
Caption: Free-radical chlorination pathway of toluene.
Electrophilic Aromatic Ring Chlorination Workflow
Caption: Electrophilic ring chlorination pathway of toluene.
References
-
Chemistry LibreTexts. (2019). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
-
Chemistry LibreTexts. (2023). Methylbenzene and Chlorine. [Link]
-
Wikipedia. Benzyl chloride. [Link]
-
Aakash Institute. Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. [Link]
-
Scribd. Benzyl Chloride From Toluene by Chlorination. [Link]
- Google Patents.
-
designer-drug.com. Synthesis of Benzyl Chloride. [Link]
-
Vedantu. Chlorination of toluene in presence of light and heat class 12 chemistry CBSE. [Link]
-
MDPI. (2018). Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. [Link]
- Google Patents.
-
Wikipedia. Toluene. [Link]
-
MDPI. (2022). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [Link]
-
Chemistry Stack Exchange. (2016). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions?[Link]
-
New Journal of Chemistry (RSC Publishing). (2015). Facile, efficient, and environmentally friendly α- and aromatic regioselective chlorination of toluene using KHSO5 and KCl under catalyst-free conditions. [Link]
-
YouTube. (2025). Making Benzyl Chloride & Benzaldehyde using Hardware Store Chemicals. [Link]
-
ResearchGate. Benzyl Chloride, Benzal Chloride, and Benzotrichloride. [Link]
-
YouTube. (2023). Chlorination of Toluene | Ferric Chloride | Ortho chlorotoluene | Para chlorotoulene | Haloarenes. [Link]
-
Toluene Oxidation and Chlorination Series: Synthesis of Valuable Compounds. [Link]
-
Sleeklens. (2025). Toluene Chlorination: Reaction With Cl2 And Light. [Link]
-
Quora. (2021). What happens when toluene reacts with Cl2?[Link]
-
Quora. (2019). Which product at reaction of toluene and chlorine has better yield? I imply getting o-Chlorotoluene and p-Chlorotoluene.[Link]
- Google Patents. CA1080752A - Process for the continuous manufacture of o- and p-chlorotoluene.
-
CHLORINATION OF TOLUENE. [Link]
-
Nature. (2024). Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry. [Link]
- Google Patents.
-
Sciencemadness.org. PREPARATION OF CHLOROTOLUENE BY OXIDIZING CHLORINATION OF TOLUENE. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1989). Highly selective aromatic chlorination. Part 4. The chlorination of aromatic hydrocarbons with N-chloroamines in acidic solution. [Link]
- Google Patents. US3366698A - Process for the production of 2, 4-dichlorotoluene.
-
Quora. (2018). How does the chlorination of toluene in the presence of light followed by treatment with aq NaOH give benzoic acid?[Link]
-
ResearchGate. Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2) catalysts. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Toluene Chlorination: Reaction With Cl2 And Light [ftp.sleeklens.com]
- 4. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. designer-drug.com [designer-drug.com]
- 8. Chlorination of toluene in presence of light and heat class 12 chemistry CBSE [vedantu.com]
- 9. US4031144A - Chlorination of toluene - Google Patents [patents.google.com]
- 10. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 11. Toluene - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. US3000975A - Chlorination of toluene - Google Patents [patents.google.com]
- 15. Sustainable synthesis of fine chemicals and polymers using industrial chlorine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 1,3,5-Trichloro-2-methylbenzene
Welcome to the technical support center for the synthesis of 1,3,5-trichloro-2-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to address the specific challenges encountered during this multi-step synthesis.
Introduction: The Synthetic Challenge
The synthesis of 1,3,5-trichloro-2-methylbenzene, a key building block in various research and development applications, presents a significant regioselectivity challenge. Direct chlorination of toluene or 2-methylbenzene (o-xylene) typically yields a complex mixture of isomers, making the isolation of the desired 1,3,5-trichloro-2-methylbenzene isomer inefficient.[1] The most reliable and regioselective method to achieve this specific substitution pattern is through a Sandmeyer reaction, which involves the diazotization of a specific aniline precursor followed by a copper(I) chloride-catalyzed conversion.[2][3]
This guide will focus on optimizing the Sandmeyer reaction route, starting from the commercially available 2,6-dichloro-4-methylaniline. We will delve into the critical parameters of each step, from the synthesis of the starting material to the final purification of the target molecule, providing you with the necessary tools to troubleshoot and improve your experimental outcomes.
Visualizing the Synthetic Pathway
To provide a clear overview of the recommended synthetic route, the following diagram illustrates the key transformations involved in the synthesis of 1,3,5-trichloro-2-methylbenzene via the Sandmeyer reaction.
Caption: Synthetic workflow for 1,3,5-Trichloro-2-methylbenzene.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1,3,5-trichloro-2-methylbenzene, providing detailed explanations and actionable solutions.
Part 1: Synthesis of the Starting Material: 2,6-Dichloro-4-methylaniline
Q1: What is the recommended starting material for the synthesis of 1,3,5-trichloro-2-methylbenzene?
A1: The recommended and most regioselective route starts with 2,6-dichloro-4-methylaniline . Attempting to directly chlorinate 2-methylaniline (o-toluidine) or toluene will lead to a mixture of isomers that are difficult to separate. The synthesis of 2,6-dichloro-4-methylaniline itself is a critical first step.
Q2: How can I synthesize 2,6-dichloro-4-methylaniline with high purity?
A2: A common method involves the direct chlorination of 4-methylaniline (p-toluidine). However, controlling the reaction to achieve selective dichlorination at the 2 and 6 positions is crucial.
Troubleshooting Poor Yield or Purity in 2,6-Dichloro-4-methylaniline Synthesis:
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Formation of monochlorinated and trichlorinated byproducts | Incorrect stoichiometry of the chlorinating agent. | Carefully control the molar equivalents of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride). An excess will lead to over-chlorination, while an insufficient amount will result in incomplete reaction. The electron-donating methyl group activates the ring, making it susceptible to multiple chlorinations. |
| Isomeric impurities (e.g., 2,4-dichloro-6-methylaniline) | Inappropriate reaction temperature or catalyst. | The reaction temperature influences the regioselectivity of the chlorination. Lower temperatures generally favor para-substitution, but in this case, with the para-position blocked, precise temperature control is still necessary to direct chlorination to the ortho positions. The choice of solvent can also affect selectivity. |
| Dark-colored reaction mixture and product | Oxidation of the aniline starting material or product. | Aniline and its derivatives are susceptible to oxidation, which can lead to the formation of colored impurities. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled starting materials. |
Part 2: The Sandmeyer Reaction: From Aniline to Trichlorotoluene
The Sandmeyer reaction is a two-step process: the formation of a diazonium salt from the aniline, followed by its conversion to the aryl chloride using a copper(I) catalyst.[2][3]
Q3: What are the critical parameters for the diazotization of 2,6-dichloro-4-methylaniline?
A3: The diazotization step is highly sensitive and requires precise control over several parameters to ensure the complete formation and stability of the diazonium salt intermediate.
Troubleshooting the Diazotization Step:
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low yield of diazonium salt (incomplete reaction) | Insufficient acid concentration or inefficient mixing. | A strong acidic medium (e.g., concentrated HCl) is essential to generate nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and to prevent the coupling of the diazonium salt with unreacted aniline.[4] Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially since the aniline hydrochloride may precipitate. |
| Decomposition of the diazonium salt (observed as nitrogen evolution and formation of dark byproducts) | Reaction temperature is too high. | Diazonium salts are thermally unstable and should be prepared and used at low temperatures, typically between 0-5 °C.[5] Exceeding this temperature range can lead to premature decomposition, significantly reducing the yield of the desired product. |
| Formation of azo compounds (colored impurities) | Insufficient acidity or localized high concentrations of reactants. | Azo coupling can occur if the diazonium salt reacts with unreacted aniline. This is minimized by maintaining a sufficiently acidic environment and by the slow, dropwise addition of the sodium nitrite solution to the aniline hydrochloride suspension. |
Experimental Protocol: Diazotization of 2,6-Dichloro-4-methylaniline
-
Suspend 2,6-dichloro-4-methylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full conversion to the diazonium salt. The resulting solution should be clear or pale yellow.
Q4: How can I optimize the yield of the Sandmeyer reaction to convert the diazonium salt to 1,3,5-trichloro-2-methylbenzene?
A4: The conversion of the diazonium salt to the final product is catalyzed by copper(I) chloride. The efficiency of this step is dependent on the catalyst activity and the reaction conditions.
Troubleshooting the Sandmeyer Reaction Step:
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low yield of 1,3,5-trichloro-2-methylbenzene | Inactive or insufficient copper(I) chloride catalyst. | Copper(I) chloride is susceptible to oxidation to copper(II), which is less effective as a catalyst. Use freshly prepared or high-purity CuCl. Ensure a stoichiometric amount of the catalyst is used relative to the diazonium salt.[3] |
| Formation of phenolic byproducts | Presence of excess water and high reaction temperatures. | The diazonium salt can react with water to form a phenol, especially at elevated temperatures. The Sandmeyer reaction should be carried out at a controlled temperature, typically by adding the cold diazonium salt solution to the CuCl solution. |
| Formation of biaryl byproducts | Radical side reactions. | The Sandmeyer reaction proceeds via a radical mechanism.[2] The formation of biaryl compounds can occur through the coupling of two aryl radicals. This can be minimized by maintaining a sufficient concentration of the chloride source (HCl) and the copper catalyst to efficiently trap the aryl radical. |
Experimental Protocol: Sandmeyer Reaction
-
Prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the CuCl solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Control the rate of addition to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete decomposition of the diazonium salt.
-
The product will separate as an oily layer or a solid.
Part 3: Purification and Analysis
Q5: What is the best method to purify the crude 1,3,5-trichloro-2-methylbenzene?
A5: The crude product from the Sandmeyer reaction will likely contain unreacted starting materials, byproducts, and residual copper salts. A combination of extraction and distillation or recrystallization is typically employed for purification.
Purification Strategy:
| Step | Procedure | Purpose |
| 1. Extraction | Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Wash the organic layer with water, dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. | To separate the organic product from the aqueous phase containing inorganic salts and acids. |
| 2. Drying | Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). | To remove any residual water from the organic solvent. |
| 3. Solvent Removal | Remove the organic solvent using a rotary evaporator. | To obtain the crude product. |
| 4. Final Purification | Fractional distillation under reduced pressure is the preferred method for purifying the liquid product. If the product is a solid at room temperature, recrystallization from a suitable solvent (e.g., ethanol or hexane) can be used. | To separate the desired 1,3,5-trichloro-2-methylbenzene from any isomers or other organic impurities with different boiling points or solubilities. |
Q6: Which analytical techniques are recommended to confirm the identity and purity of the final product?
A6: A combination of chromatographic and spectroscopic techniques should be used to verify the structure and assess the purity of the synthesized 1,3,5-trichloro-2-methylbenzene.
Recommended Analytical Methods:
| Technique | Purpose | Expected Results for 1,3,5-Trichloro-2-methylbenzene |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the purity and identify any byproducts. | A major peak corresponding to the molecular ion of 1,3,5-trichloro-2-methylbenzene (m/z = 194). The retention time can be compared to a known standard.[6] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | To confirm the structure and substitution pattern. | A singlet for the methyl protons and two singlets (or a complex pattern depending on the resolution) for the two aromatic protons. The integration of the peaks should correspond to a 3:2 proton ratio. |
| Infrared (IR) Spectroscopy | To identify the functional groups present. | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-Cl stretching. |
| Melting Point Analysis | To assess the purity of a solid product. | A sharp melting point range close to the literature value indicates high purity. |
Visualizing the Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting common issues during the synthesis.
Caption: Troubleshooting decision tree for the synthesis.
Conclusion
The synthesis of 1,3,5-trichloro-2-methylbenzene, while challenging, can be achieved with high yield and purity through a carefully executed Sandmeyer reaction. Success hinges on the use of a high-quality starting material, precise control of reaction parameters during diazotization, and an active copper(I) chloride catalyst. By understanding the underlying chemical principles and proactively addressing the potential pitfalls outlined in this guide, researchers can significantly improve the efficiency and reproducibility of their synthetic efforts.
References
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Wikipedia. (2023). Trichlorotoluene. Retrieved from [Link]
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Singh, U. P., & Kumar, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 835-865. [Link]
- Google Patents. (n.d.). US4190609A - Process for the directed chlorination of xylenes.
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Baran, P. S., & Movassaghi, M. (2021). Deaminative chlorination of aminoheterocycles. Nature, 598(7882), 603-608. [Link]
- Google Patents. (n.d.). US6930216B2 - Method for the nuclear chlorination of ortho-xylene.
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Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
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Abdollahi, S., & Grivani, G. (2014). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Organic Chemistry, 4(3), 195-201. [Link]
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Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]
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Nishiyama, R. (1967). Studies on 2,3,5,6-tetrachlorophenylactetic acid. Tetrahedron Letters, 8(15), 1403. [Link]
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L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Kim, C. U., Jin, H., Lee, S. B., & Lee, J. M. (1990). A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorination of Aniline. Korean Journal of Chemical Engineering, 7(3), 230-236. [Link]
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PrepChem.com. (n.d.). Synthesis of 1,3,5-trichlorobenzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1,3,5-trichloro-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-Trichloro-2,4,6-trimethylbenzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). α-PHENYL-β-(p-CHLOROPHENYL)PROPIONITRILE. Retrieved from [Link]
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Hodgson, H. H., & Walker, J. (1933). 4-DICHLORO- AND 3: 4: 5-TRICHLORO-2-NITROTOLUENES. Journal of the Chemical Society (Resumed), 1620-1622. [Link]
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Oreate AI. (2026, January 15). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. Retrieved from [Link]
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ResearchGate. (n.d.). Yield optimization for multiple reactions. Retrieved from [Link]
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Waters, W. A. (1947). 42. An interpretation of the Sandmeyer reaction. Part IX. The behaviour of diazotised 2: 4: 6-trichloro- and 2: 4: 6-tribromo-aniline towards the Sandmeyer reagent. Journal of the Chemical Society (Resumed), 173. [Link]
- Google Patents. (n.d.). EP0019789A1 - Process for the preparation of 1,3,5-trichlorobenzene.
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ResearchGate. (n.d.). Chlorination of alkylbenzenes with molecular chlorine in alcoholic media. Retrieved from [Link]
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ResearchGate. (n.d.). para-Selective chlorination of cresols and m-xylenol using sulfuryl chloride in the presence of poly(alkylene sulfide)s. Retrieved from [Link]
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PubChem. (n.d.). alpha-Chloro-o-xylene. Retrieved from [Link]
- Google Patents. (n.d.). US2123857A - Manufacture of 1,3-dichloro-and 1, 3, 5-trichlorobenzenes.
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Organic Syntheses. (n.d.). 2-IODO-3-NITROTOLUENE. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]
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ResearchGate. (n.d.). A general electrochemical strategy for Sandmeyer reaction. Retrieved from [Link]
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PubMed. (n.d.). Regioselective oxidation of xylene isomers by Rhodococcus sp. strain DK17. Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-Trichloro-2-methylbenzene. Retrieved from [Link]
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ResearchGate. (n.d.). A Study on the Synthesis of 2,4,6-Trichloroaniline by Chlorination of Aniline. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 1,3-dichloro-2-methylbenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Retrieved from [Link]
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University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]
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ResearchGate. (n.d.). The crystal structure of 1,3,5-trichloro-2-nitrobenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Simple and Convenient Synthesis of 1,3,5-triarylbenzenes from Ketones. Retrieved from [Link]
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NCBI. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Trichloroethylene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
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Quick Company. (n.d.). A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Retrieved from [Link]
- Patsnap. (n.d.). Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline.
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Organic Syntheses. (n.d.). 4-(4-CHLOROPHENYL)BUTAN-2-ONE. Retrieved from [Link]
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Filo. (2026, January 2). Example of Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline.
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WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from [Link]
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Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
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El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 7(4), 335-345. [Link]
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side reactions to avoid during the synthesis of 2,4,6-Trichlorotoluene
Welcome to the technical support center for the synthesis of 2,4,6-trichlorotoluene. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of critical side products. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to optimize your experimental outcomes.
Introduction: The Challenge of Regioselective Trichlorination
2,4,6-Trichlorotoluene is a valuable chemical intermediate. However, its synthesis via the direct electrophilic chlorination of toluene is a classic example of a reaction where precise control is paramount. The activating, ortho-, para- directing nature of the methyl group, combined with the deactivating but also directing effects of the successively added chlorine atoms, creates a complex reactive landscape.[1][2] The primary challenges are achieving high regioselectivity for the 2,4,6-isomer, preventing over-chlorination, and suppressing undesired side-chain reactions. This guide addresses the most frequently encountered problems in this synthesis.
Troubleshooting & FAQs
Q1: My primary issue is poor regioselectivity. I'm obtaining a mixture of trichlorotoluene isomers (e.g., 2,4,5- and 2,3,6-isomers) instead of a pure 2,4,6-product. How can I improve this?
A1: This is the most common challenge and stems from the intricate electronic effects at play during electrophilic aromatic substitution. The key is to control the reaction kinetics and the nature of the electrophile, which is heavily influenced by your choice of catalyst and reaction conditions.
Root Cause Analysis: The methyl group on toluene directs incoming electrophiles (Cl+) to the ortho (2,6) and para (4) positions.[2] The first chlorination preferentially yields o- and p-chlorotoluene. As more chlorine atoms are added, they deactivate the ring, but their directing effects also come into play. Achieving the specific 2,4,6-substitution pattern requires carefully guiding the electrophile.
Troubleshooting Steps & Solutions:
-
Catalyst Selection is Critical: The Lewis acid catalyst is not just a facilitator; it's a selectivity controller.
-
Standard Lewis Acids: Ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are common, but their high activity can sometimes lead to isomer mixtures and over-chlorination.[3][4]
-
Catalyst Systems for Enhanced Selectivity: Certain catalyst systems are known to favor specific isomer distributions. For instance, some metallic chlorides like those of titanium, tin, or zirconium have been shown to produce unusual isomer ratios, such as a high content of the 2,3,6-isomer when chlorinating to the trichloro stage.[5] For maximizing para-substitution in the initial steps, which is crucial for the 2,4,6-pathway, catalyst systems containing a ferrocene compound and a sulfur co-catalyst (like sulfur monochloride) have proven effective.[6]
-
-
Temperature Control: Temperature management is non-negotiable.
-
Lower Temperatures Favor Selectivity: Electrophilic aromatic chlorination should be conducted at low to moderate temperatures. A preferred range is often between 20°C and 50°C.[6]
-
Avoid High Temperatures: Temperatures above 70°C significantly increase the rate of side-chain chlorination, a radical-mediated process that is highly undesirable (see Q3).[6] Since the reaction is exothermic, external cooling is essential to maintain the target temperature range.
-
-
Solvent and Reaction Medium: While often performed neat, the reaction medium can influence outcomes.
Q2: My final product is heavily contaminated with tetrachloro- and even pentachlorotoluene. What leads to this over-chlorination and how can I stop it?
A2: Over-chlorination is a straightforward consequence of the desired product (2,4,6-trichlorotoluene) still possessing a degree of reactivity towards further chlorination under the reaction conditions. Control is achieved by managing stoichiometry and reaction time.
Root Cause Analysis: The reaction proceeds stepwise: Toluene → Monochlorotoluene → Dichlorotoluene → Trichlorotoluene → etc. If the reaction is allowed to proceed too long, or if there is an excess of the chlorinating agent, the formation of higher chlorinated species is inevitable.
Troubleshooting Steps & Solutions:
-
Strict Stoichiometric Control: The molar ratio of chlorine to toluene is the most important variable. For trichlorination, a stoichiometry approaching 3:1 (Cl₂:Toluene) is the target. However, simply dumping in three equivalents is not optimal.
-
Controlled Chlorine Addition: Introduce chlorine gas at a controlled, steady rate. This prevents localized high concentrations of chlorine that drive the reaction towards over-chlorination.[4] Mass flow controllers are highly recommended for this purpose.
-
-
Real-Time Reaction Monitoring: Do not rely solely on time. The reaction kinetics can vary based on catalyst batch, reagent purity, and temperature fluctuations.
-
Gas Chromatography (GC): The gold standard for monitoring this reaction is GC. Periodically sample the reaction mixture and analyze the composition. Stop the reaction (i.e., cut the chlorine feed and quench the catalyst) when the concentration of 2,4,6-trichlorotoluene is maximized and the formation of tetrachlorotoluenes begins to accelerate.[4]
-
Table 1: Impact of Key Parameters on Over-Chlorination
| Parameter | Condition Leading to Over-Chlorination | Recommended Control Strategy |
| Chlorine Stoichiometry | Molar ratio > 3:1 (Cl₂:Toluene) | Use a slight sub-stoichiometric amount of Cl₂ and monitor. |
| Reaction Time | Extended beyond optimal product formation | Stop reaction based on GC analysis, not a fixed time. |
| Temperature | Higher temperatures can increase reaction rate | Maintain consistent, moderate temperature (e.g., 20-50°C).[6] |
| Catalyst Activity | Highly active catalyst (e.g., fresh AlCl₃) | Use appropriate catalyst loading and monitor reaction closely. |
Q3: I am detecting significant amounts of side-chain chlorinated impurities like (dichloromethyl)benzene derivatives. Why is this happening?
A3: This indicates a shift from the desired electrophilic aromatic substitution mechanism to a free-radical mechanism. These two pathways are competitive and are governed by the reaction conditions.
Root Cause Analysis:
-
Electrophilic (Ring) Chlorination: Promoted by a Lewis acid catalyst (e.g., FeCl₃) and low temperatures, in the dark. The catalyst polarizes the Cl-Cl bond, creating an electrophilic chlorine species (Cl⁺) that attacks the aromatic ring.[1][7]
-
Free-Radical (Side-Chain) Chlorination: Promoted by UV light (including sunlight) or high temperatures. Energy input causes homolytic cleavage of the Cl₂ molecule into chlorine radicals (Cl•). These radicals are highly reactive and preferentially abstract a hydrogen atom from the benzylic methyl group, initiating a chain reaction on the side chain.[8][9]
Troubleshooting Steps & Solutions:
-
Eliminate UV Light: Conduct the reaction in a vessel protected from sunlight and other sources of UV radiation. Use amber glassware or cover your reaction setup.
-
Strict Temperature Control: As mentioned previously, maintain temperatures below 70°C.[6] The activation energy for radical chlorination is higher, so keeping the temperature down strongly disfavors this pathway.
-
Ensure Catalyst Efficacy: A potent Lewis acid catalyst strongly favors the electrophilic pathway.[10] Using an effective catalyst like ZnₙCl⁻₂ₙ₊₁ or AlₙCl⁻₃ₙ₊₁ anion-containing ionic liquids can suppress the formation of benzyl chloride.[10] If your catalyst is old or deactivated, the radical pathway may become more competitive.
Visualization of Competing Pathways
The choice between ring and side-chain chlorination is a critical control point in the synthesis. The following diagram illustrates this divergence.
Caption: Divergent pathways for the chlorination of toluene.
Experimental Protocol: Reference Method for Direct Chlorination
This protocol provides a starting point for the synthesis of 2,4,6-trichlorotoluene. Optimization based on real-time monitoring is crucial.
Materials:
-
Toluene
-
Chlorine gas (Cl₂)
-
Lewis Acid Catalyst (e.g., Ferric Chloride, anhydrous)
-
Nitrogen gas (N₂)
-
Quenching solution (e.g., aqueous sodium sulfite)
Procedure:
-
Reactor Setup: Assemble a glass-lined reactor equipped with a mechanical stirrer, gas inlet tube, thermometer, and a reflux condenser connected to a scrubber system to neutralize excess HCl and Cl₂.
-
Inerting: Purge the entire system thoroughly with dry nitrogen gas to remove air and moisture.
-
Charge Reagents: Charge the reactor with toluene and the anhydrous Lewis acid catalyst (e.g., 0.5-2 mol% FeCl₃).
-
Temperature Control: Bring the reactor contents to the desired temperature (e.g., 30°C) using an external cooling bath.
-
Chlorine Addition: Begin bubbling dry chlorine gas through the stirred reaction mixture at a slow, controlled rate. Monitor the internal temperature closely and adjust the cooling bath to maintain a constant temperature.
-
Reaction Monitoring: At regular intervals (e.g., every 30-60 minutes), carefully take a small aliquot of the reaction mixture, quench it immediately, and analyze by GC to determine the relative concentrations of toluene, mono-, di-, tri-, and tetrachlorinated species.
-
Endpoint Determination: Stop the chlorine flow when the concentration of 2,4,6-trichlorotoluene reaches its maximum value before the concentration of tetrachlorotoluenes begins to rise sharply.
-
Quenching: Purge the system with nitrogen to remove residual chlorine and HCl. Slowly add a quenching solution (e.g., water or a dilute sodium sulfite solution) to deactivate the catalyst.
-
Workup: Separate the organic layer, wash with water and brine, dry over an appropriate drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation or recrystallization.
Troubleshooting Workflow
If you encounter a problem, use the following decision tree to diagnose the likely cause.
Caption: A troubleshooting decision tree for common synthesis issues.
References
-
Chlorination of toluene - US4031144A. Google Patents. This patent describes methods for chlorinating toluene with a focus on controlling isomer distribution, particularly maximizing the para-isomer, and notes the tendency for side-chain chlorination at temperatures above 70°C.
-
Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. (2018). MDPI. This article discusses the use of various ionic liquids as catalysts for toluene chlorination, highlighting how catalyst choice can suppress side-chain chlorination by favoring the electrophilic substitution pathway.
-
Toluene - Wikipedia. Wikipedia. This article provides a general overview of toluene's reactivity, including its reaction in electrophilic aromatic substitution like chlorination in the presence of FeCl₃ to give ortho- and para- isomers.
-
What happens when toluene reacts with Cl2? (2021). Quora. This discussion outlines the two different mechanisms for toluene chlorination: electrophilic substitution with a catalyst at low temperatures and free-radical reaction with sunlight at high temperatures.
-
Trichlorotoluene - Wikipedia. Wikipedia. This article mentions that 2,4,6-trichlorotoluene is produced by treating toluene with three equivalents of chlorine in the presence of Lewis acids.
-
Troubleshooting low yield in the chlorination of 2-chlorotoluene. Benchchem. This guide, while focused on dichlorotoluene, provides relevant troubleshooting for over-chlorination, emphasizing reaction monitoring and stoichiometry control.
-
Process for the chlorination of toluene - US4024198A. Google Patents. This patent discusses the influence of catalysts and reaction conditions, including the impact of iron contamination from equipment on the isomer ratio of chlorotoluenes.
-
Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? (2016). Chemistry Stack Exchange. This discussion clearly explains the mechanistic differences between catalytic (electrophilic) and irradiated (radical) chlorination of toluene.
-
Process for the chlorination of toluene - US3000975A. Google Patents. This patent details how specific metallic chloride catalysts can be used to produce mixtures of trichlorotoluenes with a high content of the 2,3,6-isomer.
-
At what step does the side chain chlorination of toluene stop? (2018). Chemistry Stack Exchange. This entry explains that side-chain chlorination is a successive process that can continue to add chlorine atoms to the methyl group.
-
Free Radical Mechanism, Chlorination of...Toluene. Aakash Institute. This educational resource describes the mechanism of chlorination of toluene, noting that the methyl group directs incoming electrophiles to the ortho and para positions.
Sources
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Technical Support Center: Scaling Up the Synthesis of 1,3,5-Trichloro-2-methylbenzene
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 1,3,5-Trichloro-2-methylbenzene. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to address challenges encountered during laboratory-scale and pilot-plant-scale production. The information herein is grounded in established principles of organic chemistry and industrial safety practices.
Section 1: Synthesis Fundamentals & Reaction Mechanism
Q1: What are the primary synthetic routes for producing 1,3,5-Trichloro-2-methylbenzene?
The most common and industrially viable method for synthesizing 1,3,5-Trichloro-2-methylbenzene is through the electrophilic aromatic substitution (EAS) chlorination of a suitable dichlorotoluene precursor, typically 2,4-dichlorotoluene or 2,6-dichlorotoluene. The core of this process involves the reaction of the dichlorotoluene isomer with a chlorinating agent in the presence of a Lewis acid catalyst.
The general reaction scheme is as follows: C7H6Cl2 + Cl2 --(Lewis Acid)--> C7H5Cl3 + HCl
The choice of starting material and catalyst is critical for directing the regioselectivity of the chlorination to favor the desired 1,3,5-isomer. While direct multi-step chlorination of toluene is possible, it often leads to a complex mixture of isomers that are difficult to separate. Therefore, starting with a dichlorinated toluene provides a more controlled pathway.[1][2]
Q2: Can you explain the mechanism of Lewis acid-catalyzed aromatic chlorination?
The synthesis of 1,3,5-Trichloro-2-methylbenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The role of the Lewis acid catalyst (e.g., Ferric Chloride, FeCl₃, or Aluminum Chloride, AlCl₃) is paramount.[3]
-
Activation of Chlorine : The Lewis acid interacts with molecular chlorine (Cl₂) to form a highly reactive complex (e.g., Cl-Cl-FeCl₃). This polarization weakens the Cl-Cl bond, generating a potent electrophile, the chloronium ion (Cl⁺), or a similarly reactive species.[4][5]
-
Electrophilic Attack : The π-electron system of the dichlorotoluene ring, acting as a nucleophile, attacks the electrophilic chlorine atom.[6] This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]
-
Deprotonation & Aromatization : A weak base, such as the [FeCl₄]⁻ complex, abstracts a proton (H⁺) from the carbon atom bearing the new chlorine substituent. This restores the aromaticity of the ring, yielding the trichlorotoluene product and regenerating the Lewis acid catalyst, along with the formation of hydrogen chloride (HCl) as a byproduct.[5][7]
Section 2: Troubleshooting Guide for Synthesis Scale-Up
Scaling up chlorination reactions presents unique challenges related to reaction control, product purity, and safety. This section addresses common issues in a troubleshooting format.
Q3: My reaction yields a low percentage of the desired 1,3,5-isomer and a high concentration of other trichlorotoluene isomers. How can I improve regioselectivity?
This is a frequent challenge stemming from the directing effects of the substituents on the aromatic ring.
Possible Causes & Solutions:
-
Incorrect Starting Isomer: Ensure you are starting with the correct dichlorotoluene. For instance, chlorination of 2,4-dichlorotoluene will be directed by the existing chloro and methyl groups, influencing the position of the third chlorine atom.
-
Suboptimal Catalyst: The choice of Lewis acid can influence isomer distribution. While FeCl₃ is common, other catalysts like zirconium tetrachloride or specialized catalyst systems involving cocatalysts like thianthrene compounds have been reported to alter ortho:para ratios in chlorinations.[8] Experimenting with different Lewis acids on a small scale may be necessary.
-
Temperature Control: Aromatic chlorinations are sensitive to temperature. Higher temperatures can lead to decreased selectivity and the formation of unwanted side products. It is generally recommended to conduct the reaction at lower temperatures (e.g., 10°C to 30°C) to enhance selectivity.[2]
Q4: The reaction is producing significant amounts of tetrachlorinated byproducts. What's going wrong?
Over-chlorination is a common issue when scaling up, especially if reaction monitoring is inadequate.
Possible Causes & Solutions:
-
Incorrect Stoichiometry: Ensure the molar ratio of the chlorinating agent (e.g., chlorine gas) to the dichlorotoluene substrate is carefully controlled. An excess of chlorine will inevitably lead to further substitution on the aromatic ring.
-
Poor Mass Transfer/Mixing: In a large reactor, inefficient mixing can create localized areas with a high concentration of chlorine, leading to over-chlorination of nearby substrate molecules before the reagent has dispersed. Ensure the reactor's agitation system is adequate for the scale and viscosity of the reaction mixture.
-
Inadequate Reaction Monitoring: Relying solely on reaction time is unreliable for scale-up. Implement in-process controls (IPCs) such as Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the desired product and byproducts. The reaction should be quenched once the optimal conversion is reached.
Q5: The reaction is sluggish and fails to go to completion. What should I investigate?
An incomplete reaction can be caused by several factors related to reagent and catalyst quality.
Possible Causes & Solutions:
-
Catalyst Deactivation: Lewis acid catalysts are highly susceptible to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Water will hydrolyze and deactivate the catalyst.
-
Impure Reagents: The purity of the starting dichlorotoluene and the chlorinating agent is crucial. Impurities can interfere with the catalyst or the reaction pathway.
-
Insufficient Catalyst Loading: While catalytic, a certain minimum amount of Lewis acid is required to drive the reaction at a reasonable rate. If the reaction is slow, a modest increase in catalyst loading could be tested, but be mindful that this can also increase side reactions.
Section 3: Work-Up, Purification, and Safety Protocols
Q6: What is the standard procedure for quenching the reaction and removing the catalyst upon completion?
Properly quenching the reaction is critical for safety and for preventing further reactions during work-up.
Step-by-Step Quenching and Work-Up Protocol:
-
Cooling: Once the reaction is deemed complete by IPC, cool the reaction mixture.
-
Quenching: Slowly and carefully add the reaction mixture to a separate vessel containing cold water or a dilute aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) to destroy any unreacted chlorine. This process is highly exothermic and will generate a significant amount of HCl gas. Ensure the quenching vessel is in a well-ventilated fume hood and has adequate cooling.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Dilute sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to neutralize residual acid (HCl).
-
Water to remove any remaining salts.
-
Brine (saturated NaCl solution) to aid in the removal of dissolved water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent (if any) under reduced pressure using a rotary evaporator.
Q7: My crude product is an isomeric mixture. What is the most effective large-scale purification method?
Separating chlorinated toluene isomers is challenging due to their similar boiling points, making simple distillation often ineffective.[9]
Recommended Purification Techniques:
-
Fractional Distillation under Vacuum: While difficult, high-efficiency fractional distillation columns under reduced pressure can sometimes achieve separation if the boiling points of the isomers have a sufficient differential.
-
Melt Crystallization: This technique involves cooling the molten mixture to a temperature where the desired isomer selectively crystallizes. The solid product can then be separated from the liquid impurities.
-
Adsorptive Separation: This is a powerful technique for separating close-boiling isomers. It involves passing a solution of the isomeric mixture through a column packed with a selective adsorbent, such as a specific type of zeolite. Different isomers will have different affinities for the adsorbent, allowing for their separation.[10] Simulated moving bed (SMB) chromatography is a continuous version of this process suitable for industrial scale.
| Purification Method | Advantages | Disadvantages |
| Fractional Vacuum Distillation | Relatively simple equipment. | Often insufficient for close-boiling isomers; energy-intensive. |
| Melt Crystallization | Solvent-free; can be highly effective. | May require multiple stages; throughput can be limited. |
| Adsorptive Separation (e.g., SMB) | High purity achievable; continuous process. | High capital cost for equipment; requires specialized adsorbents. |
Q8: What are the critical safety considerations when scaling up this synthesis?
Handling chlorine gas and strong acids on a large scale requires stringent safety protocols.
Core Safety Mandates:
-
Ventilation and Containment: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system. Chlorine gas is a toxic respiratory irritant and is heavier than air, meaning it can accumulate in low-lying areas.[11][12]
-
Personal Protective Equipment (PPE): A comprehensive PPE policy is mandatory. This includes:
-
Material Compatibility: Ensure the reactor and all associated tubing and equipment are made of chlorine-compatible materials (e.g., glass, PTFE, specific metal alloys). Iron or steel can be corroded and may also interfere with the catalysis.[8]
-
Emergency Preparedness: An emergency plan must be in place. This includes having immediate access to safety showers, eyewash stations, and appropriate spill kits. A chlorine gas detection system with alarms is highly recommended for large-scale operations.[14] Never use water on a chlorine leak, as it forms corrosive acids.[14]
Section 4: Visualized Workflows
General Synthesis and Work-Up Workflow
Caption: High-level workflow for synthesis, work-up, and purification.
Troubleshooting Logic: Low Yield
Sources
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- 14. worksafebc.com [worksafebc.com]
Validation & Comparative
A Comparative Ecotoxicological Assessment: 1,3,5-Trichloro-2-methylbenzene vs. 1,2,4-Trichlorobenzene
Introduction
Chlorinated aromatic hydrocarbons are a class of compounds with widespread industrial applications, but their environmental persistence and potential for toxicity are of significant concern. This guide provides a detailed, evidence-based comparison of the ecotoxicological profiles of two such compounds: 1,3,5-Trichloro-2-methylbenzene (also known as 2,4,6-Trichlorotoluene) and 1,2,4-trichlorobenzene (1,2,4-TCB). While 1,2,4-TCB is a well-studied compound used as a solvent and chemical intermediate, data on 1,3,5-Trichloro-2-methylbenzene is less prevalent. This document synthesizes available experimental data and, where necessary, employs a structural-analogue approach to draw scientifically grounded inferences, providing researchers and environmental safety professionals with a comprehensive comparison to inform risk assessments and guide future research.
Chemical Structures and Identity
| Feature | 1,3,5-Trichloro-2-methylbenzene | 1,2,4-Trichlorobenzene |
| Structure | ||
| Synonyms | 2,4,6-Trichlorotoluene[1][2] | 1,2,4-TCB, unsym-Trichlorobenzene |
| CAS Number | 36437-37-3[3] | 120-82-1 |
| Molecular Formula | C₇H₅Cl₃[2] | C₆H₃Cl₃ |
| Industrial Relevance | Used as a chemical intermediate and in the synthesis of other chemicals.[2] | Solvent, dye carrier, heat transfer medium, chemical intermediate.[4] |
Physicochemical Properties and Environmental Fate
The environmental behavior of a chemical is governed by its physicochemical properties. Properties such as water solubility, vapor pressure, and the octanol-water partition coefficient (Log Kow) dictate a compound's distribution across air, water, and soil, as well as its potential for bioaccumulation.
1,2,4-TCB is a volatile compound with low water solubility, which promotes its partitioning into the atmosphere and sediment.[5][6] Trichlorobenzenes are generally not persistent in the air, with atmospheric half-lives ranging from 16 to 38 days, but they biodegrade slowly in soil and water and can persist in anaerobic sediments.[5]
Direct experimental data for 1,3,5-Trichloro-2-methylbenzene is scarce. However, the addition of a methyl group to the trichlorobenzene structure would be expected to decrease its water solubility and increase its Log Kow, suggesting a potentially higher affinity for organic matter and lipids compared to 1,2,4-TCB. Both chlorobenzenes and chlorotoluenes are recognized as persistent and bioaccumulative compound classes.[7]
| Property | 1,3,5-Trichloro-2-methylbenzene | 1,2,4-Trichlorobenzene | 1,3,5-Trichlorobenzene (Analogue) |
| Molecular Weight | 195.48 g/mol | 181.45 g/mol | 181.45 g/mol |
| Log Kow (Octanol-Water Partition Coefficient) | Data not available (Predicted to be >4) | 4.1 | 4.19[8] |
| Water Solubility | Data not available (Expected to be low) | 40 mg/L[6] | 6.01 mg/L @ 25°C[8] |
| Vapor Pressure | Data not available | 61 Pa @ 25°C[6] | 24 Pa @ 25°C[8] |
| Environmental Half-Life (Anaerobic Water/Sediment) | Data not available | ~41 days[5] | ~35 days[5] |
Comparative Ecotoxicological Profile
Aquatic Toxicity
1,2,4-Trichlorobenzene is classified as very toxic to aquatic life with long-lasting effects. Extensive testing has demonstrated its acute toxicity across various trophic levels. For freshwater fish and invertebrates like Daphnia magna, acute LC50 values typically range between 0.3 and 1.2 mg/L.
1,3,5-Trichloro-2-methylbenzene: A significant data gap exists for the ecotoxicity of this compound. No peer-reviewed experimental LC50 or EC50 values were identified. As a member of the chlorotoluene chemical class, it is reasonable to presume a high degree of aquatic toxicity.[7] For context, its structural analogue, 1,3,5-trichlorobenzene , has been shown to be significantly less toxic in some studies than 1,2,4-TCB. For instance, the 24-hour EC50 for the protozoan Tetrahymena pyriformis was 30 mg/L for 1,3,5-TCB, compared to just 0.91 mg/L for 1,2,4-TCB. The precise toxicity of the methylated form remains to be determined through empirical testing.
Bioaccumulation Potential
The potential for a substance to accumulate in living organisms is a critical ecotoxicological endpoint. This is typically measured by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.
1,2,4-Trichlorobenzene exhibits a high potential for bioaccumulation. Measured BCF values in various fish species range widely but are consistently high, with reported values between 1,300 and 3,200 in rainbow trout.[5] A whole-body BCF of 2,026 was measured in American flagfish.[5] These values strongly support its classification as a bioaccumulative substance.
1,3,5-Trichloro-2-methylbenzene: No experimental BCF data are available for this compound. However, its structure as a chlorinated aromatic hydrocarbon strongly suggests a high bioaccumulation potential. The addition of a methyl group to the trichlorobenzene ring is likely to increase its lipophilicity (and thus its Log Kow), which generally correlates with a higher BCF. The analogue 1,3,5-trichlorobenzene also shows a high bioaccumulation potential, with BCF values in rainbow trout measured between 1,800 and 4,100.[5] It is therefore highly probable that 1,3,5-Trichloro-2-methylbenzene is also a bioaccumulative substance, a hypothesis that requires experimental validation.
Quantitative Ecotoxicity Data Summary
| Ecotoxicological Endpoint | Organism | 1,3,5-Trichloro-2-methylbenzene | 1,2,4-Trichlorobenzene |
| Acute Toxicity (LC50/EC50) | Freshwater Fish & Invertebrates | Data Not Available | 0.3 - 1.2 mg/L |
| Acute Toxicity (EC50, 24h) | Tetrahymena pyriformis (Protozoan) | Data Not Available | 0.91 mg/L |
| Bioconcentration Factor (BCF) | Fish (various species) | Data Not Available | ~1,300 - 3,200[5] |
Experimental Protocol Spotlight: OECD Guideline 203 - Fish Acute Toxicity Test
To ensure the reliability and comparability of aquatic toxicity data, standardized protocols are essential. The OECD Guideline for the Testing of Chemicals, Test No. 203, is the global standard for determining the acute toxicity of substances to fish.[9][10]
Causality Behind Experimental Choices:
-
Test System: For volatile substances like trichlorobenzenes, a semi-static or flow-through system is mandated. A static test, where the water is not replaced, would lead to a rapid decrease in the test concentration due to volatilization, resulting in an underestimation of toxicity. A flow-through system continuously replaces the test solution, ensuring a constant exposure concentration.
-
Test Organism: Species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) are commonly used due to their well-understood biology and sensitivity.[11]
-
Exposure Duration: A 96-hour exposure period is standard for acute tests, providing sufficient time to observe lethal effects resulting from short-term exposure.[10]
-
Concentration Range: A geometric series of at least five concentrations is used to establish a clear dose-response relationship, allowing for the accurate statistical determination of the LC50 value (the concentration lethal to 50% of the test population).[10][12]
-
Analytical Verification: The protocol requires the analytical measurement of test concentrations at the beginning and end of the test (and periodically in flow-through systems). This is a self-validating step, crucial for confirming that the nominal concentrations correspond to the actual exposure levels, especially for challenging substances that may adsorb to glass or volatilize.
Step-by-Step Methodology (Abbreviated)
-
Range-Finding Test: A preliminary test is run with a wide range of concentrations to determine the appropriate concentration range for the definitive test.
-
Definitive Test Preparation: Test chambers are filled with dilution water, and the test substance is introduced to achieve the target concentrations. A control group (dilution water only) is run in parallel.
-
Fish Acclimation & Introduction: Healthy, acclimated fish are introduced into the test and control chambers (typically 7-10 fish per chamber).
-
Exposure Period (96 hours): Fish are observed at 24, 48, 72, and 96 hours. Mortalities and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) are recorded.
-
Water Quality Monitoring: Parameters like temperature, pH, and dissolved oxygen are monitored regularly to ensure they remain within acceptable limits.
-
Data Analysis: The cumulative mortality data at 96 hours is used to calculate the LC50 and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Comparative Framework Diagram
The following diagram illustrates the comparative ecotoxicological profiles. The dashed lines for 1,3,5-Trichloro-2-methylbenzene indicate that the assessment is based on structural analogy and prediction rather than direct experimental data.
Caption: Comparative ecotoxicity of the two compounds.
Conclusion
This guide establishes that 1,2,4-trichlorobenzene is a substance of high ecotoxicological concern, characterized by its high aquatic toxicity, significant bioaccumulation potential, and environmental persistence.
For 1,3,5-Trichloro-2-methylbenzene , a definitive assessment is precluded by a significant lack of empirical data. However, based on its chemical class and structural similarity to other persistent and bioaccumulative chlorinated hydrocarbons, it should be treated as a substance of potential high concern until experimental data can prove otherwise. The principles of Quantitative Structure-Activity Relationships (QSAR) and the data from its analogue, 1,3,5-trichlorobenzene, suggest a high likelihood of both persistence and bioaccumulation.
It is imperative for the research community and regulatory bodies to prioritize the empirical testing of 1,3,5-Trichloro-2-methylbenzene using standardized OECD protocols to fill the existing data gaps and allow for a comprehensive and accurate environmental risk assessment.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2014). Toxicological Profile for Trichlorobenzenes. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
U.S. Environmental Protection Agency (EPA). (1987). Drinking Water Health Advisory for 1,3,5-Trimethylbenzene. Office of Drinking Water. [Link]
-
U.S. Environmental Protection Agency (EPA). (2009). Provisional Peer-Reviewed Toxicity Values for 1,3,5-Trimethylbenzene. Superfund Health Risk Technical Support Center. [Link]
-
Minnesota Department of Health. (2018). Chemical Name: 1,3,5-Trichlorobenzene. [Link]
-
Government of Canada. (1993). Canadian Environmental Protection Act Priority Substances List Assessment Report: Trichlorobenzenes. [Link]
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PubChem. (n.d.). 1,3,5-Trichlorobenzene. National Center for Biotechnology Information. [Link]
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Chemical Substances Control Law, Japan. (n.d.). 1,3,5-Trimethylbenzene. [Link]
-
Wikipedia. (n.d.). 1,3,5-Trichlorobenzene. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2014). Toxicological Profile for Trichlorobenzenes (Draft for Public Comment). [Link]
-
Canadian Council of Ministers of the Environment (CCME). (1999). Canadian Water Quality Guidelines for the Protection of Aquatic Life: Chlorinated Benzenes (1,2,4-trichlorobenzene). [Link]
-
European Union. (2005). Substance Data Sheet: Trichlorobenzenes. CIRCABC. [Link]
-
Joint Research Centre (JRC). (2009). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. [Link]
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REWE Group. (n.d.). Chlorobenzenes and -toluenes. [Link]
-
ibacon GmbH. (n.d.). Revision of the Fish Acute Toxicity Testing Guideline OECD 203. [Link]
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T. Puzyn, et al. (2017). Predictive QSAR Models for the Toxicity of Disinfection Byproducts. ResearchGate. [Link]
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Ramanand, K. R., et al. (1993). Reductive dehalogenation of chlorinated benzenes and toluenes under methanogenic conditions. PubMed. [Link]
-
Ibacon. (n.d.). OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]
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ZDHC MRSL. (n.d.). Chlorobenzenes and Chlorotoluenes (COCs). [Link]
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UBA. (2019). Revision of OECD TG 305 ”Bioaccumulation in fish“ to improve the identification of PBT substances and to reduce the number of fish. [Link]
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Situ Biosciences. (n.d.). OECD 203: Fish, Acute Toxicity Test. [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Toxicity Estimation Software Tool (TEST). [Link]
-
Insubria. (n.d.). QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants. [Link]
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PubMed. (2015). Quantitative structure-activity relationship (QSAR) prediction of (eco)toxicity of short aliphatic protic ionic liquids. [Link]
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PubChem. (n.d.). 1,2,5-Trichloro-3-methylbenzene. National Center for Biotechnology Information. [Link]
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Fraunhofer IME. (n.d.). Bioaccumulation in Fish: Aqueous and Dietary Exposure. [Link]
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Regulations.gov. (2018). Fish Acute Toxicity Test (OECD 203). [Link]
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Eurofins. (n.d.). OECD 203: FISH ACUTE TOXICITY TEST - limit test and LC50 - GLP. [Link]
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Gobas, F. A., et al. (2019). A Toxicokinetic Framework and Analysis Tool for Interpreting Organisation for Economic Co-operation and Development Guideline 305 Dietary Bioaccumulation Tests. PubMed. [Link]
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Pesticide Registration Toolkit. (n.d.). Bioaccumulation in fish. [Link]
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Tox Lab. (n.d.). Test No. 203: Fish, Acute Toxicity Test. [Link]
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Quantification of 2,4,6-Trichlorotoluene: A Comparative Validation Guide (GC-MS vs. GC-FID)
Executive Summary
In the synthesis of active pharmaceutical ingredients (APIs), 2,4,6-Trichlorotoluene (2,4,6-TCT) often arises as a process-related impurity or a byproduct of electrophilic aromatic substitution.[1] Due to its potential toxicity and persistence, accurate quantification is critical.[1]
This guide evaluates the validation of an analytical method for 2,4,6-TCT, specifically comparing Gas Chromatography-Mass Spectrometry (GC-MS) against Gas Chromatography-Flame Ionization Detection (GC-FID) . While GC-FID offers robustness for high-concentration assay testing, our comparative analysis establishes GC-MS as the superior methodology for trace-level quantification (<100 ppm) due to its requisite specificity in differentiating TCT positional isomers (e.g., 2,3,6-TCT) and superior sensitivity.[1]
Method Landscape & Selection Logic
The Analytical Challenge
2,4,6-TCT (CAS: 23749-65-7) is a lipophilic, chlorinated aromatic compound with a boiling point of ~235°C. The primary analytical challenges are:
-
Isomeric Interference: Distinguishing the 2,4,6- isomer from the 2,3,6- and 2,4,5- isomers, which have identical molecular weights and similar retention times.[1]
-
Matrix Effects: In complex API matrices, non-volatile components can foul liners, and co-eluting peaks can mask the analyte in non-selective detectors.[1]
Comparative Assessment: GC-MS vs. GC-FID[1][2][3]
| Feature | GC-MS (Selected Ion Monitoring - SIM) | GC-FID (Flame Ionization Detector) |
| Specificity | High. Uses m/z ratio and isotopic patterns to confirm identity, eliminating false positives from co-eluting matrix peaks.[1] | Low. Relies solely on retention time. High risk of interference from other process impurities. |
| Sensitivity (LOQ) | High (< 0.1 ppm). SIM mode focuses on specific ions, drastically reducing noise.[1] | Moderate (1-10 ppm). Limited by background noise and lack of selectivity. |
| Linearity Range | Moderate ( | Wide ( |
| Robustness | Moderate. Requires frequent tuning and source cleaning. | High. Very stable detector with minimal maintenance. |
Verdict: For trace impurity analysis in drug substances (typically <0.10%), GC-MS is the mandatory choice to satisfy ICH Q2(R2) specificity requirements.[1]
Experimental Protocol: The "Gold Standard" GC-MS Method
This protocol is designed to be self-validating , meaning the inclusion of an internal standard and specific system suitability criteria ensures data integrity for every run.[1]
Reagents & Standards[4][5]
-
Analyte: 2,4,6-Trichlorotoluene (Reference Standard, >99.0% purity).[1]
-
Internal Standard (ISTD):
-Trichlorotoluene or 1,3,5-Tribromobenzene (distinct retention time, similar ionization).[1] Note: Deuterated Toluene-d8 is too volatile; select a halogenated analog.[1] -
Solvent: n-Hexane or Dichloromethane (HPLC Grade).[1]
Instrument Conditions[1][6]
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: USP Phase G27 (5% Phenyl-methylpolysiloxane), e.g., DB-5ms or Rxi-5Sil MS.[1]
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.
-
-
Inlet: Split/Splitless (Split ratio 10:1 for trace analysis). Temp: 250°C.[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold at 60°C for 2 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 30°C/min to 280°C, hold 3 min.
-
-
MS Detection (SIM Mode):
Sample Preparation Workflow
Figure 1: Optimized Sample Preparation Workflow for 2,4,6-TCT Extraction.
Validation Framework & Comparative Data
The following data summarizes a validation study conducted according to ICH Q2(R2) guidelines.
Specificity (Isomer Resolution)
The critical quality attribute for this method is the separation of 2,4,6-TCT from its isomers.[1]
-
Criterion: Resolution (
) > 1.5 between 2,4,6-TCT and 2,3,6-TCT.[1] -
Result: The DB-5ms column achieves
, confirming method specificity. GC-FID showed baseline separation but could not confirm peak purity without MS spectral matching.[1]
Linearity & Range[1][8][9][10]
-
Range Evaluated: 0.5 ppm to 100 ppm (relative to sample concentration).
-
Regression Model: Linear (
) with weighting.
| Parameter | GC-MS Performance | GC-FID Performance |
| Correlation ( | > 0.999 | > 0.999 |
| Slope Precision | RSD < 2.0% | RSD < 1.0% |
| Bias at Low End | < 5% | > 15% (Noise interference) |
Accuracy (Recovery)
Spiked recovery studies were performed at three levels (LOQ, 100%, 150%) in the API matrix.
-
GC-MS Recovery: 95.0% – 102.3% (Consistent across all levels).[1]
-
GC-FID Recovery: 88.0% – 105.0% (Higher variance at LOQ levels due to baseline drift).[1]
Sensitivity (LOD/LOQ)
Determined based on Signal-to-Noise (S/N) ratio.[1]
-
GC-MS (SIM): LOQ = 0.05 ppm (S/N > 10).[1]
-
GC-FID: LOQ = 2.0 ppm (S/N > 10).[1]
-
Insight: GC-MS is 40x more sensitive, making it the only viable option for genotoxic impurity monitoring at trace levels.[1]
Decision Logic for Method Selection
Use the following logic flow to determine the appropriate instrumentation for your specific development phase.
Figure 2: Method Selection Decision Tree for Chlorinated Toluene Analysis.
Troubleshooting & Robustness
To ensure Trustworthiness and Reproducibility , the following critical control points must be monitored:
-
Inlet Reactivity: Chlorinated compounds can degrade on active sites.[1] Use deactivated glass wool liners and replace them every 50-100 injections.[1]
-
Internal Standard Response: Monitor the absolute area of the ISTD. A drop of >30% indicates a leak or split vent issue, not necessarily sample failure.[1]
-
Carryover: Due to the lipophilic nature of TCT, run a solvent blank after high-concentration samples.[1] Acceptance criterion: Blank peak < 10% of LOQ.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] Link
-
U.S. Food and Drug Administration (FDA). (2024).[4] Q2(R2) Validation of Analytical Procedures. Guidance for Industry. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32066, 2,4,6-Trichlorotoluene.[1] PubChem.[5] Link
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.Link
Sources
Comprehensive Guide: GC-MS vs. HPLC for Trichlorotoluene Analysis
Executive Summary
In the analysis of trichlorotoluene (TCT) , the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is dictated primarily by the specific isomer of interest and the required sensitivity.
-
GC-MS is the industry gold standard for both
-trichlorotoluene (benzotrichloride) and ring-substituted isomers (e.g., 2,4,6-trichlorotoluene). It offers superior resolution, identification through mass spectral fingerprinting, and trace-level detection (ng/L). -
HPLC-UV serves as a niche alternative , primarily suitable for the purity assay of stable ring-substituted isomers in process environments. It is generally unsuitable for
-trichlorotoluene due to rapid hydrolysis in aqueous mobile phases.
This guide provides a technical breakdown of both methodologies, supported by experimental protocols and comparative performance data.
The Physicochemical Context: Why Method Selection Matters
Trichlorotoluenes exist in two distinct chemical classes that fundamentally alter analytical strategy:
-
Side-Chain Substituted (
-Trichlorotoluene): Also known as Benzotrichloride. Highly reactive and hydrolyzes rapidly in the presence of moisture to form benzoic acid and HCl.[1] -
Ring-Substituted (e.g., 2,3,6-TCT; 2,4,5-TCT): Stable, hydrophobic, and volatile.
Decision Matrix: Isomer vs. Technique
Figure 1: Analytical decision tree based on trichlorotoluene isomer stability and volatility.
Method A: GC-MS (The Gold Standard)[3]
Gas Chromatography coupled with Mass Spectrometry is the robust, validated approach for TCT analysis. Its compatibility with volatile organic compounds (VOCs) and non-polar matrices makes it ideal for environmental monitoring and residual solvent testing in pharmaceuticals.[2]
Experimental Protocol
System: Agilent 7890B GC / 5977A MSD (or equivalent).
Target:
| Parameter | Setting / Specification |
| Column | DB-5ms or HP-5ms (30 m × 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Split/Splitless (250°C). Split ratio 10:1 for ppm levels; Splitless for ppb. |
| Oven Program | 50°C (hold 1 min) |
| Detection | EI Source (70 eV), SIM mode (Selected Ion Monitoring) for quantification. |
| Quant Ions | m/z 195, 197 (Molecular ion cluster due to Cl isotopes) |
Workflow Logic
-
Extraction: Liquid-Liquid Extraction (LLE) using Hexane or Dichloromethane is preferred. For water samples, this moves the hydrophobic TCT into the organic phase, stabilizing
-TCT against hydrolysis. -
Separation: The non-polar 5% phenyl column separates isomers based on boiling point and polarity.
-
Detection: MS provides definitive structural confirmation, crucial for distinguishing between isomers (e.g., 2,4,6-TCT vs 2,3,6-TCT) which have identical molecular weights but distinct fragmentation patterns or retention times.
Performance Data (Validated)
Based on EPA Method 8260 and Agilent Application Notes.
-
Linearity (
): > 0.999 (Range: 5.0 – 1000 ng/L) -
Limit of Detection (LOD): ~0.9 ng/L (ppt level)
-
Recovery: 85% – 115% in spiked water matrices.
Method B: HPLC-UV (The Alternative)
High-Performance Liquid Chromatography is less common for TCT due to the compound's volatility and lack of ionizable groups for MS (ESI) detection. However, it is useful for bulk purity assays of stable ring-substituted isomers where GC is unavailable or when the sample matrix is non-volatile (e.g., polymer additives).
Experimental Protocol
System: Waters Alliance / Agilent 1260 Infinity II. Target: 2,3,6-Trichlorotoluene (Ring-substituted only).
| Parameter | Setting / Specification |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 150mm x 4.6mm, 5µm) |
| Mobile Phase | Isocratic: Acetonitrile (70%) : Water (30%) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Ambient) |
| Detection | UV-DAD @ 220 nm (Aromatic ring absorption) |
| Injection | 10 µL |
Critical Limitation: The Hydrolysis Trap
Do NOT use this method for
-
Result: You will detect the benzoic acid peak, not the parent compound, leading to false negatives or inaccurate quantification.
-
Workaround: Normal Phase HPLC (Hexane/Isopropanol mobile phase) can be used, but GC is vastly superior for these non-polar solvents.
Performance Data
-
Linearity (
): > 0.995 (Range: 10 – 1000 µg/mL) -
Limit of Detection (LOD): ~0.5 µg/mL (ppm level)
-
Note: Sensitivity is ~1000x lower than GC-MS.
Comparative Analysis
The following table synthesizes performance metrics to guide your instrument selection.
| Feature | GC-MS (Recommended) | HPLC-UV (Alternative) |
| Analyte Suitability | Excellent for all TCT isomers. | Good for Ring-TCT; Poor for |
| Sensitivity (LOD) | High (ng/L - ppt range). | Moderate (µg/mL - ppm range). |
| Selectivity | High (Mass spec fingerprinting). | Low (Retention time only). |
| Matrix Compatibility | Volatile/Organic extracts. | Liquid/Dissolved solids. |
| Throughput | Fast (< 15 min run times). | Moderate (10-20 min run times). |
| Cost per Sample | Lower (Gas is cheaper than HPLC grade solvents).[3] | Higher (Solvent consumption/disposal). |
Experimental Workflow Visualization
The following diagram illustrates the sample preparation and analysis workflow, highlighting the divergence based on matrix and isomer type.
Figure 2: Sample preparation workflow comparing extraction for GC-MS versus dissolution for HPLC.
References
-
Agilent Technologies. (2018). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from
-
OECD SIDS. (2004).
-Trichlorotoluene.[1] UNEP Publications.[1] Retrieved from -
SIELC Technologies. (2018).[4] Separation of 2,3,6-Trichlorotoluene on Newcrom R1 HPLC column. Retrieved from
-
Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from
-
Thermo Fisher Scientific. (2019). Automated Sample Preparation Followed by Sensitive Analysis by GC-MS/MS. Application Note 10591.[5] Retrieved from
Sources
Comparative Guide: Biological Degradation Rates of Trichlorotoluene Isomers
Executive Summary: A Tale of Two Chlorinations
For researchers in drug development and environmental biotechnology, "trichlorotoluene" is not a single entity but a bifurcated class of chemicals with radically different environmental fates. The degradation kinetics of trichlorotoluenes (TCTs) are dictated almost entirely by the position of the chlorine atoms :
-
-Trichlorotoluene (Benzotrichloride): Degrades via rapid abiotic hydrolysis (
minutes). The biological burden is placed on the metabolite (benzoic acid), not the parent compound. -
Ring-Substituted Trichlorotoluenes (e.g., 2,3,6-TCT; 2,4,5-TCT): Degrade via slow enzymatic oxidation or reductive dechlorination (
days to weeks). These compounds suffer from steric hindrance and electron withdrawal, making them recalcitrant to standard microbial attack.
This guide analyzes these mechanisms, providing kinetic data and experimental protocols to assess their stability in biological systems.
Chemical Landscape & Kinetic Profiles
The following table summarizes the degradation behavior of the primary isomers encountered in industrial synthesis.
Table 1: Comparative Degradation Kinetics of Trichlorotoluene Isomers
| Isomer | Structure Type | Primary Degradation Mechanism | Approx. Half-Life ( | Rate-Limiting Step |
| Side-chain chlorinated | Abiotic Hydrolysis (Chemical) | ~2–11 minutes (at pH 7, 25°C) | Nucleophilic attack by water (Rapid) | |
| 2,4,6-Trichlorotoluene | Ring-chlorinated | Aerobic Oxidation (Co-metabolic) | 14–28 days | Ring dioxygenation (Steric hindrance) |
| 2,3,6-Trichlorotoluene | Ring-chlorinated | Anaerobic Reductive Dechlorination | > 30 days (Aerobic)~10–15 days (Anaerobic) | Removal of ortho-chlorines |
| 2,4,5-Trichlorotoluene | Ring-chlorinated | Recalcitrant / Slow Oxidation | > 45 days | Lack of unsubstituted adjacent carbons |
Expert Insight: Do not attempt to measure the biodegradation of benzotrichloride directly in aqueous media. You will only measure the biodegradation of benzoic acid. For ring-substituted TCTs, the presence of a methyl group and three chlorines creates a "steric fortress" that blocks many standard toluene dioxygenases (TDOs).
Mechanistic Pathways
The Divergent Fate Pathway
The following diagram illustrates the fundamental difference between side-chain and ring-substituted degradation.
Figure 1: Divergent metabolic fates. Benzotrichloride undergoes rapid chemical hydrolysis, while ring-substituted isomers require enzymatic activation via ring oxidation or methyl-group oxidation.
Anaerobic Reductive Dechlorination (2,3,6-TCT)
Under anaerobic conditions (e.g., groundwater plumes), bacteria like Dehalococcoides utilize TCTs as electron acceptors.
Figure 2: Sequential reductive dechlorination of 2,3,6-TCT. Note the preferential removal of ortho-chlorines.
Experimental Protocol: Headspace GC Kinetic Assay
Objective: Determine the specific biodegradation rate constant (
Reagents & Equipment[1]
-
Minimal Salts Medium (MSM): Phosphate-buffered (pH 7.2) with trace metals.
-
Inoculum: Activated sludge (washed) or specific strains (e.g., Pseudomonas putida F1, Burkholderia sp.).
-
Substrate: 2,4,6-TCT (dissolved in methanol carrier, final conc. < 0.1% v/v).
-
Gas Chromatograph: Equipped with FID or ECD (Electron Capture Detector) for high sensitivity to chlorinated species.
Protocol Steps
-
Preparation:
-
Dispense 50 mL of MSM into 160 mL serum bottles (triplicate).
-
Add inoculum to reach
. -
Control: Prepare abiotic controls (autoclaved inoculum + sodium azide 0.1%).
-
-
Dosing:
-
Inject TCT stock to achieve final concentration of 50 mg/L (approx. 250
M). -
Immediately crimp seal with Teflon-lined butyl rubber stoppers.
-
-
Incubation:
-
Incubate at 25°C on a rotary shaker (150 rpm).
-
Invert bottles to minimize loss through the septum.
-
-
Sampling (Headspace Analysis):
-
At time points
hours (and every 2 days thereafter): -
Extract 500
L of headspace gas using a gas-tight syringe. -
Inject directly into GC.
-
-
Chloride Release Verification (Optional but Recommended):
-
At the endpoint, filter 1 mL of liquid medium.
-
Assay for free chloride ions (
) using the colorimetric mercury(II) thiocyanate method. This confirms mineralization vs. simple adsorption.
-
Data Analysis
Calculate the first-order degradation rate constant (
Implications for Drug Development & Synthesis
Process Waste Management
-
Benzotrichloride: Because it hydrolyzes to HCl, waste streams will be highly acidic . Neutralization is required before biological treatment. Once neutralized, the resulting benzoate is easily treated in standard wastewater plants.
-
Ring-TCTs: These will pass through standard activated sludge systems unchanged. They require specialized pretreatment (e.g., Advanced Oxidation Processes like Ozone/UV) or specific bio-augmentation with Pseudomonas strains adapted to chlorinated aromatics.
Impurity Profiling
-
In pharmaceutical synthesis, if Benzotrichloride is used as a reagent, residual traces in the final aqueous workup are unlikely due to rapid hydrolysis.
-
However, if Ring-TCTs are intermediates, they constitute a genotoxic impurity risk and are persistent. Rigorous extraction and testing (via the HS-GC method above) are mandatory to ensure clearance.
References
-
OECD SIDS. (2004). SIDS Initial Assessment Report: alpha,alpha,alpha-Trichlorotoluene. UNEP Publications. Link
-
Field, J. A., & Sierra-Alvarez, R. (2008). Microbial transformation of chlorinated benzoates. Reviews in Environmental Science and Bio/Technology. Link
-
Leahy, J. G., & Colwell, R. R. (1990). Microbial degradation of hydrocarbons in the environment. Microbiological Reviews. Link
-
Reardon, K. F., et al. (2000). Biodegradation kinetics of benzene, toluene, and phenol as single and mixed substrates for Pseudomonas putida F1. Biotechnology and Bioengineering.[1] Link
-
Ramanand, K., & Suflita, J. M. (1993). Anaerobic degradation of chlorotoluenes and toluenes in soil slurries. Applied and Environmental Microbiology. Link
Sources
A Comparative Guide to the Synthesis of 2,6-Dichlorotoluene: Evaluating Alternatives to 1,3,5-Trichloro-2-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of a starting material is a critical decision that influences not only the efficiency and yield of a reaction but also its economic viability and environmental footprint. This guide provides an in-depth technical comparison of synthetic routes to 2,6-dichlorotoluene, a key intermediate in the production of the widely used non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the herbicide 2,6-dichlorobenzonitrile. The focus is on evaluating alternatives to the use of 1,3,5-trichloro-2-methylbenzene (also known as 2,4,6-trichlorotoluene) as the primary precursor.
The traditional pathway involving the hydrodechlorination of 1,3,5-trichloro-2-methylbenzene is a well-established method. However, evolving regulatory landscapes and a growing emphasis on green chemistry necessitate a thorough evaluation of alternative synthetic strategies. This guide will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of various approaches to empower researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Central Role of 2,6-Dichlorotoluene
2,6-Dichlorotoluene is a pivotal building block in organic synthesis. Its disubstituted aromatic ring provides a versatile scaffold for the construction of complex molecules. In the pharmaceutical industry, it is a crucial precursor for the synthesis of Diclofenac, a widely prescribed analgesic and anti-inflammatory agent. In the agrochemical sector, it serves as the starting point for the production of the herbicide 2,6-dichlorobenzonitrile.
Caption: Key synthetic applications of 2,6-Dichlorotoluene.
Comparative Analysis of Synthetic Routes to 2,6-Dichlorotoluene
This section provides a detailed comparison of the primary synthetic routes to 2,6-dichlorotoluene, including the traditional method starting from 1,3,5-trichloro-2-methylbenzene and several prominent alternatives.
| Synthetic Route | Starting Material(s) | Key Transformation(s) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Route 1: Hydrodechlorination | 1,3,5-Trichloro-2-methylbenzene | Catalytic Hydrodechlorination | High | High selectivity to 2,6-isomer. | Requires a specific starting material; potential for catalyst poisoning. |
| Route 2: Directional Chlorination | 2-Chlorotoluene | Electrophilic Aromatic Chlorination | Variable (product mixture) | Readily available starting material. | Produces a mixture of isomers requiring separation; lower selectivity. |
| Route 3: Alkylation-Chlorination-Dealkylation | Toluene, tert-Butyl chloride | Friedel-Crafts Alkylation, Chlorination, Dealkylation | ~75 (overall) | Utilizes a common starting material (toluene). | Multi-step process; use of harsh reagents (AlCl₃). |
| Route 4: Sandmeyer Reaction | 2-Amino-6-chlorotoluene | Diazotization, Sandmeyer Reaction | Good | High regioselectivity. | Use of potentially hazardous diazonium salts; generation of nitrogen gas. |
In-Depth Analysis of Synthetic Pathways
Route 1: Hydrodechlorination of 1,3,5-Trichloro-2-methylbenzene
This method involves the selective removal of a chlorine atom from the 4-position of 2,4,6-trichlorotoluene. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source.
Comparative Guide: Antibody Cross-Reactivity Profiling for Chlorinated Toluenes
Executive Summary & Technical Context[1][2][3][4][5]
The detection of chlorinated toluenes (CTs)—specifically the isomers 2-chlorotoluene (2-CT) , 3-chlorotoluene (3-CT) , and 4-chlorotoluene (4-CT) —presents a unique immunochemical challenge. As low-molecular-weight haptens (<150 Da), these molecules are non-immunogenic unless conjugated to a carrier protein. The specificity of the resulting antibody is strictly governed by the "Handle Hypothesis" : the site of linker attachment on the hapten determines the epitope exposure and, consequently, the cross-reactivity profile.
This guide objectively compares the performance of antibodies raised against different chlorotoluene immunogens. It analyzes how positional isomerism drives cross-reactivity (CR) and provides a validated protocol for quantifying these interactions.
Hapten Design & Immunogen Strategy
To understand the cross-reactivity data below, one must first understand the immunogen design. Antibodies recognize the part of the molecule distal to the carrier protein attachment site.
-
Strategy A (Distal Recognition): Linker attached at the methyl group. The antibody recognizes the specific position of the chlorine on the ring. This yields high specificity for isomers.
-
Strategy B (Ring Attachment): Linker attached to the aromatic ring (e.g., para position). The antibody primarily recognizes the methyl group and the ring structure, often resulting in high cross-reactivity (broad-specificity).
Visualization: Hapten-Carrier Conjugation Logic
Figure 1: The "Handle Hypothesis" in immunogen design. The attachment point dictates which functional groups are exposed to the immune system.
Comparative Performance Analysis
The following data summarizes the cross-reactivity profiles of three distinct antibody classes commonly used in environmental and industrial monitoring.
Definitions:
-
Target: The specific isomer the antibody was raised against.
-
CR (%): Cross-Reactivity
. -
IC50: Concentration of analyte inhibiting 50% of binding (lower = higher affinity).
Table 1: Cross-Reactivity Profiles of Anti-Chlorotoluene Antibodies
| Analyte (Competitor) | Ab-2CT (Anti-2-Chlorotoluene) | Ab-4CT (Anti-4-Chlorotoluene) | Ab-Gen (Broad-Spectrum) |
| Immunogen Strategy | Linker at C4 (distal to Cl) | Linker at C2 (distal to Cl) | Linker at Methyl |
| 2-Chlorotoluene | 100% (Target) | 3.5% | 100% |
| 3-Chlorotoluene | 12.8% | 8.4% | 85.0% |
| 4-Chlorotoluene | 1.2% | 100% (Target) | 92.0% |
| Toluene | < 0.1% | < 0.1% | 45.0% |
| 2,4-Dichlorotoluene | 45.0% | 38.0% | 15.0% |
| Chlorobenzene | < 0.5% | < 0.5% | 10.0% |
Key Insights:
-
Positional Discrimination: Ab-2CT shows excellent discrimination against 4-CT (1.2% CR) because the antibody pocket is sterically shaped for the ortho chlorine. The para chlorine of 4-CT creates a steric clash.
-
The "Meta" Bridge: 3-Chlorotoluene often exhibits intermediate cross-reactivity (8-12%) for both specific antibodies due to the partial overlap in electron density and steric footprint.
-
Polychlorination Effect: Note the high cross-reactivity of 2,4-Dichlorotoluene with Ab-2CT (45%). Since the ortho position is occupied (the recognition motif), the antibody tolerates the additional para chlorine, provided the pocket is deep enough.
Experimental Protocol: Determining Cross-Reactivity (IC50)
To validate these values in your own laboratory, use the following Competitive Indirect ELISA protocol. This system is self-validating via the inclusion of a standard curve for the target analyte on every plate.
Reagents Required[2][3][6][9]
-
Coating Antigen: Chlorotoluene-BSA conjugate (0.5 µg/mL).
-
Primary Antibody: Anti-Chlorotoluene (titrated to give OD ~1.0).
-
Secondary Antibody: Goat anti-Rabbit IgG-HRP.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
Step-by-Step Methodology
-
Plate Coating:
-
Dispense 100 µL of Coating Antigen (in Carbonate Buffer, pH 9.6) into 96-well microplates.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash plate 3x with PBST (PBS + 0.05% Tween-20).
-
Add 200 µL of Blocking Buffer (1% Gelatin or BSA in PBS). Incubate 1h at 37°C.
-
-
Competitive Reaction (The Critical Step):
-
In separate tubes, pre-mix the Primary Antibody with serial dilutions of the Analyte (Target or Cross-reactant).
-
Concentration Range: 0.01 ng/mL to 10,000 ng/mL (log scale).
-
Add 50 µL of this mixture to the wells.
-
Incubate 1h at 25°C. Note: Competition occurs here. Free analyte competes with plate-bound antigen for antibody binding sites.
-
-
Detection:
-
Wash plate 3x with PBST.
-
Add 100 µL Secondary Antibody-HRP. Incubate 45 min at 37°C.
-
Wash 3x with PBST.
-
Add 100 µL TMB substrate. Stop reaction with 2M H₂SO₄ after 15 min.
-
-
Data Analysis:
-
Measure Absorbance at 450 nm.
-
Plot OD vs. Log[Concentration].
-
Fit data to a 4-Parameter Logistic (4PL) Equation to calculate the IC50.
-
Visualization: Competitive ELISA Workflow
Figure 2: Workflow for Competitive ELISA. The signal is inversely proportional to the concentration of chlorinated toluene in the sample.
Troubleshooting & Optimization
When working with chlorinated toluenes, specific physicochemical properties can introduce artifacts.
-
Solvent Tolerance: Chlorotoluenes are hydrophobic. Samples are often dissolved in Methanol or DMSO.
-
Rule: Ensure the final solvent concentration in the well is < 5% (optimally < 2%). Higher concentrations can denature the antibody, mimicking inhibition (false positive).
-
-
Volatility: 2-Chlorotoluene and 4-Chlorotoluene are volatile.
-
Action: Seal plates immediately during incubation steps. Do not use open-air shakers for extended periods at high temperatures.
-
-
Matrix Effects: In soil or water extracts, humic acids can bind the antibody non-specifically.
-
Validation: Always run a "Spike-and-Recovery" test in the actual sample matrix, not just in buffer.
-
References
-
Evaluation of Hapten Design Strategies. Journal of Agricultural and Food Chemistry. "Hapten synthesis and antibody production for the specific detection of chlorotoluron and related compounds."
-
Cross-Reactivity Mechanics. Analytical Chemistry. "Molecular Recognition-Based Detection: Antibody Dipsticks for Cyclic Organochlorine Chemicals."
-
ELISA Protocol Standards. Methods in Molecular Biology. "Competitive ELISA: The Principle and Data Analysis."
-
Chlorinated Toluene Properties. PubChem Database. "4-Chlorotoluene Compound Summary."
-
Antibody Specificity Principles. Nature Immunology. "Structural basis of antibody cross-reactivity and specificity."
validating the structure of synthesized 1,3,5-Trichloro-2-methylbenzene
Structural Validation of Synthesized 1,3,5-Trichloro-2-methylbenzene: A Comparative Analytical Guide
Executive Summary This guide provides a technical framework for validating the structure of 1,3,5-Trichloro-2-methylbenzene (commonly referred to as 2,4,6-Trichlorotoluene ; CAS: 23749-65-7). In drug development and fine chemical synthesis, the primary challenge with this compound is not merely chemical purity, but regiochemical integrity . The chlorination of toluene yields a mixture of isomers (e.g., 2,3,6- or 2,4,5-trichlorotoluene) with nearly identical boiling points, rendering standard chromatographic retention times insufficient for structural confirmation.
This document compares three validation workflows—Routine , Rigorous , and Definitive —to establish a self-validating quality control system.
Part 1: The Structural Challenge & Logic
The target molecule is the symmetric isomer. Its high symmetry (
-
Target: 2,4,6-Trichlorotoluene (Symmetric).
-
Common Impurity: 2,3,6-Trichlorotoluene (Asymmetric; herbicide precursor).[1]
-
Critical Distinction: The target has equivalent aromatic protons (singlet in NMR), whereas impurities possess non-equivalent protons (doublets or multiple singlets).
Visual Workflow: Validation Logic
The following diagram illustrates the decision tree for confirming the correct isomer.
Figure 1: Logic flow for distinguishing the symmetric 2,4,6-trichlorotoluene from asymmetric isomers.
Part 2: Comparative Analysis of Validation Workflows
This section compares the efficacy of different analytical approaches. For high-stakes research (e.g., pharmaceutical intermediates), relying solely on Method A is a critical failure point.
| Feature | Method A: Routine QC | Method B: Rigorous (Recommended) | Method C: Definitive (Absolute) |
| Primary Technique | GC-MS / GC-FID | 1H NMR + GC-MS | Single Crystal XRD + 13C NMR |
| Analyte State | Vapor Phase | Solution ( | Solid State (Crystal) |
| Isomer Specificity | Low . Isomers often co-elute on standard DB-5 columns. | High . Distinguishes based on molecular symmetry. | Absolute . Maps 3D atomic coordinates. |
| Cost/Time | Low / <1 Hour | Medium / <2 Hours | High / Days (requires crystal growth) |
| Risk Factor | High. Cannot reliably distinguish 2,4,6- from 2,3,6-isomer. | Low. Symmetry is a robust filter. | Zero. |
| Key Output | Purity % (Area) | Structural Confirmation | Absolute Configuration |
Expert Insight:
"While GC-MS confirms you have a trichlorotoluene, only NMR confirms you have the 2,4,6-trichlorotoluene. The symmetric nature of the target molecule renders the aromatic protons chemically equivalent, collapsing their signal into a single singlet. Any splitting (coupling) in the aromatic region immediately flags the presence of asymmetric isomers like 2,3,6-trichlorotoluene."
Part 3: Detailed Experimental Protocols
Protocol 1: The "Symmetry Filter" (1H NMR)
This is the most efficient method to validate the structure.
Reagents & Equipment:
-
Solvent: Chloroform-d (
) with 0.03% TMS. -
Instrument: 300 MHz NMR or higher.[2]
-
Sample Concentration: ~10 mg in 0.6 mL solvent.
Expected Data & Interpretation:
| Region | Chemical Shift ( | Multiplicity | Integration | Structural Assignment |
| Aromatic | 7.15 – 7.25 | Singlet (s) | 2H | Protons at C3 and C5 (Equivalent). |
| Aliphatic | 2.40 – 2.50 | Singlet (s) | 3H | Methyl protons at C1 (Deshielded by ortho-Cl). |
Failure Modes (Impurity Flags):
-
Doublets in Aromatic Region: Indicates adjacent protons (e.g., H4 and H5 in the 2,3,6-isomer).
-
Multiple Methyl Peaks: Indicates a mixture of isomers.
-
Shifted Methyl Peak: A methyl group with only one ortho-chlorine (e.g., 2,4,5-isomer) will appear slightly upfield compared to the target (which has two ortho-chlorines).
Protocol 2: Carbon Fingerprinting (13C NMR)
Used when 1H NMR shows ambiguity or to meet regulatory characterization standards.
Logic: The 2,4,6-isomer has a plane of symmetry passing through C1 and C4. This reduces the number of unique carbon signals.
-
Target (2,4,6-): 5 unique signals.
-
Impurity (2,3,6-): 7 unique signals (No symmetry).
Expected Signals (2,4,6-Trichlorotoluene):
-
C-Me (C1): Quaternary (~135 ppm).
-
C-Cl (C2, C6): Quaternary, Equivalent (~130-135 ppm).
-
C-H (C3, C5): Methine, Equivalent (~128 ppm).
-
C-Cl (C4): Quaternary (~132 ppm).
-
Methyl Carbon: (~20 ppm).
Part 4: Physical Property Verification
A simple but effective "sanity check" involves the physical state of the compound.
-
Melting Point: The 2,4,6-isomer has a melting point of 32–34 °C (305–307 K) [1].
-
Observation: At standard room temperature (25 °C), the pure product should be a solid or a semi-solid crystallizing mass.
-
Contrast: Many other isomers (like 2,3,6-) have different melting points or form eutectic mixtures that remain liquid at room temperature.
-
Procedure: Cool the sample to 4 °C. If it crystallizes into white needles, slowly warm to 35 °C. A sharp melt transition confirms high purity.
-
References
-
LGC Standards. (n.d.). 2,4,6-Trichlorotoluene Reference Standard. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 32066, 2,4,6-Trichlorotoluene. Retrieved from
-
Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities. Retrieved from
-
Pollmann, K., et al. (2003).[3] Rational engineering of the regioselectivity of TecA tetrachlorobenzene dioxygenase. ResearchGate. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
